5-Bromo-2-ethoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-bromo-2-ethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWQJPWDAQROND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Br)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BBrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391832 | |
| Record name | 5-Bromo-2-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352525-82-7 | |
| Record name | 5-Bromo-2-ethoxyphenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=352525-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30391832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Bromo-2-ethoxyphenylboronic acid, a key building block in modern synthetic organic chemistry. This document details its structural characteristics, reactivity, and applications, with a focus on providing actionable data and methodologies for professionals in research and development.
Core Chemical Properties
This compound is a disubstituted phenylboronic acid that serves as a versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. Its structure incorporates a bromine atom and an ethoxy group, offering multiple points for molecular elaboration.
Physical and Chemical Data
The fundamental properties of this compound are summarized below. All quantitative data has been compiled from available literature and chemical databases.
| Property | Value | Source(s) |
| IUPAC Name | (5-bromo-2-ethoxyphenyl)boronic acid | [1] |
| CAS Number | 352525-82-7 | [1][2] |
| Molecular Formula | C₈H₁₀BBrO₃ | [1] |
| Molecular Weight | 244.88 g/mol | |
| Appearance | White to off-white solid/powder | |
| Melting Point | Data not available. Related compounds: 2-Ethoxyphenylboronic acid (103 °C), 5-Bromo-2-methoxyphenylboronic acid (131 °C). | |
| Boiling Point | Data not available; likely decomposes at high temperatures. | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), and other polar organic solvents like Tetrahydrofuran (THF) and Dioxane. Poorly soluble in nonpolar solvents like hexanes. | [3][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data is based on experimental findings reported in the literature.[3]
Table 1: ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 | s | 2H | B(OH)₂ |
| 7.39 | d | 1H | Ar-H |
| 7.29 | dd | 1H | Ar-H |
| 6.94 | d | 1H | Ar-H |
| 4.07 | q | 2H | -OCH₂CH₃ |
| 1.34 | t | 3H | -OCH₂CH₃ |
Table 2: ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 158.4 | Ar-C-O |
| 135.5 | Ar-C-H |
| 132.8 | Ar-C-H |
| 128.0 (approx.) | Ar-C-B (broad) |
| 116.7 | Ar-C-H |
| 113.1 | Ar-C-Br |
| 64.0 | -OCH₂CH₃ |
| 14.6 | -OCH₂CH₃ |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol is based on established methods for the synthesis of arylboronic acids via ortho-lithiation and boration.
Reaction Scheme:
1-Bromo-4-ethoxybenzene → (5-Bromo-2-ethoxyphenyl)lithium → Di(iso-propyl) 5-bromo-2-ethoxyphenylboronate → this compound
Materials:
-
1-Bromo-4-ethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (Argon), add 1-bromo-4-ethoxybenzene (1.0 eq) dissolved in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at this temperature for 2 hours.
-
Boration: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis & Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 1 M hydrochloric acid until the pH is acidic (~pH 2). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol details a general procedure for coupling this compound with an aryl halide.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., Iodobenzene) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (3 mol%)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Solvent mixture: 1,4-Dioxane and Water (4:1)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (anhydrous)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.
Visualized Workflows and Mechanisms
To further aid researchers, the following diagrams illustrate the core mechanism of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
An In-depth Technical Guide to 5-Bromo-2-ethoxyphenylboronic acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxyphenylboronic acid, a versatile building block in organic synthesis, particularly relevant to drug discovery and materials science. This document details its molecular structure, physicochemical properties, spectral data, and key applications, with a focus on providing actionable experimental protocols.
Molecular Structure and Identification
This compound is an organoboron compound featuring a phenyl ring substituted with a bromine atom, an ethoxy group, and a boronic acid functional group. This trifunctional arrangement makes it a valuable reagent for introducing the 5-bromo-2-ethoxyphenyl moiety into more complex molecules.
The molecular structure is as follows:
Chemical Formula: C₈H₁₀BBrO₃[1][2]
Molecular Weight: 244.87 g/mol [1]
CAS Number: 352525-82-7[1]
IUPAC Name: (5-bromo-2-ethoxyphenyl)boronic acid
Physicochemical and Spectral Data
Quantitative data for this compound is crucial for its application in synthesis and for the characterization of its derivatives. The following tables summarize key physical and spectral properties.
| Property | Value | Source |
| Physical State | Solid | Analogous Compounds[2][4] |
| Melting Point | Not available | |
| Solubility | Soluble in DMSO | [5] |
| UV-Vis λmax (Ethanol) | 239 nm, 283 nm | [5] |
| UV-Vis λmax (Water) | 237 nm, 282 nm | [5] |
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |
| DMSO-d₆ | 7.96 | s | B(OH)₂ |
| 7.42 | d | Ar-H | |
| 7.29 | d | Ar-H | |
| 6.89 | d | Ar-H | |
| 4.02 | q | -OCH₂CH₃ | |
| 1.34 | t | -OCH₂CH₃ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| DMSO-d₆ | 158.42 | C-O |
| 136.25 | C-H | |
| 132.84 | C-H | |
| 116.89 | C-Br | |
| 114.78 | C-H | |
| 63.85 | -OCH₂CH₃ | |
| 14.61 | -OCH₂CH₃ | |
| Note: Carbon attached to Boron was not observed. |
| FT-IR | Wavenumber (cm⁻¹) | Assignment |
| Solid Phase | 3371 | O-H stretch |
| 3085 | C-H stretch (aromatic) | |
| 2985, 2940 | C-H stretch (aliphatic) | |
| 1599, 1475 | C=C stretch (aromatic) | |
| 1394 | O-H bend | |
| 1244 | C-O stretch (asymmetric) | |
| 1032 | B-O stretch | |
| 660 | C-Br stretch |
| FT-Raman | Wavenumber (cm⁻¹) | Assignment |
| Solid Phase | 3071 | C-H stretch (aromatic) |
| 2936 | C-H stretch (aliphatic) | |
| 1599 | C=C stretch (aromatic) | |
| 804 | Ring breathing | |
| 660 | C-Br stretch |
Experimental Protocols
Detailed methodologies are essential for the replication of experimental results. The following protocols are based on published literature for the spectral characterization of this compound.
Synthesis of this compound (Representative Protocol)
Starting Material: 1-Bromo-4-ethoxybenzene
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is placed under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: The flask is charged with a solution of 1-bromo-4-ethoxybenzene in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (typically 2.5 M) is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
Spectral Analysis Protocols
The following are the experimental conditions used to acquire the spectral data presented in the tables above, based on the work by Kurt et al.[5]
-
UV-Vis Spectroscopy: The absorption spectra were recorded on a Shimadzu UV-2550 spectrophotometer in the wavelength range of 200–400 nm using ethanol and water as solvents.
-
FT-IR and FT-Raman Spectroscopy: The FT-IR spectrum was recorded in the solid phase using a Bruker IFS 66/S spectrometer with a resolution of 4 cm⁻¹. The FT-Raman spectrum was obtained using a Bruker IFS 100/S spectrometer with an Nd:YAG laser for excitation at 1064 nm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. The sample was dissolved in dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Applications in Organic Synthesis
Arylboronic acids are cornerstone reagents in modern organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, allowing for the formation of a carbon-carbon bond between the C2 position of the phenyl ring and an sp²- or sp³-hybridized carbon of an organic halide or triflate. This reaction is a powerful tool for the synthesis of biaryls and other complex organic molecules, which are common motifs in pharmaceuticals and functional materials.
General Reaction Scheme:
The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol, or DMF).
Role in Drug Discovery
The boronic acid functional group and its derivatives are of significant interest in medicinal chemistry. Several boronic acid-containing drugs have been approved for clinical use, such as the proteasome inhibitor Bortezomib for treating multiple myeloma. Boronic acids can act as bioisosteres of carboxylic acids and can form reversible covalent bonds with serine proteases and other enzymes, making them attractive pharmacophores.
The 5-bromo-2-ethoxyphenyl moiety introduced by this reagent can be a key structural element in bioactive molecules. The ethoxy group can enhance solubility and modulate lipophilicity, while the bromine atom provides a handle for further functionalization through subsequent cross-coupling reactions, allowing for the rapid generation of compound libraries for drug screening.
Safety and Handling
Boronic acids are generally considered stable, but appropriate safety precautions should always be taken when handling chemical reagents.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[1][4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][4]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for understanding and utilizing this compound in a research and development setting. Its versatile reactivity and structural features make it a valuable tool for the synthesis of novel compounds with potential applications in medicine and materials science.
References
- 1. chemscene.com [chemscene.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C8H10BBrO3 | CID 3364575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. 352525-82-7 this compound AKSci X0729 [aksci.com]
- 6. 5-Bromo-2-fluorophenol synthesis - chemicalbook [chemicalbook.com]
Synthesis of 5-Bromo-2-ethoxyphenylboronic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a proposed synthetic route for 5-Bromo-2-ethoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. The synthesis involves a directed ortho-metalation of a readily available starting material, followed by borylation and subsequent hydrolysis. This document outlines the detailed experimental protocol, presents key data in a structured format, and includes visualizations of the synthetic workflow.
Overview of the Synthetic Strategy
The proposed synthesis of this compound is a two-step process commencing with the ortho-directed lithiation of 1-bromo-4-ethoxybenzene. The ethoxy group directs the deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then reacted with a trialkyl borate, such as triisopropyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the target compound, this compound. This method is analogous to established procedures for the synthesis of similar substituted phenylboronic acids.[1]
Experimental Protocol
This section details the proposed experimental procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Bromo-4-ethoxybenzene | Reagent Grade, 98% | Commercially Available |
| n-Butyllithium | 2.5 M in hexanes | Commercially Available |
| Triisopropyl borate | 98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Diethyl ether | Anhydrous, ≥99.7% | Commercially Available |
| Hydrochloric acid | 2 M aqueous solution | Commercially Available |
| Sodium hydroxide | 1 M aqueous solution | Commercially Available |
| Brine (saturated NaCl) | - | Prepared in-house |
| Magnesium sulfate | Anhydrous | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Ethyl acetate | Reagent Grade | Commercially Available |
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Ice-salt bath or cryocooler
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Lithiation and Borylation
-
A 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an argon inlet, is flame-dried and allowed to cool to room temperature under a stream of argon.
-
1-Bromo-4-ethoxybenzene (10.0 g, 49.7 mmol) is dissolved in 150 mL of anhydrous tetrahydrofuran (THF) and the solution is transferred to the reaction flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (21.9 mL of a 2.5 M solution in hexanes, 54.7 mmol, 1.1 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
The resulting mixture is stirred at -78 °C for 2 hours.
-
Triisopropyl borate (13.7 mL, 59.6 mmol, 1.2 equivalents) is then added dropwise over 20 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 hour and then allowed to warm to room temperature overnight.
Step 2: Hydrolysis and Purification
-
The reaction is quenched by the slow addition of 100 mL of 2 M hydrochloric acid.
-
The mixture is stirred vigorously for 30 minutes.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 75 mL).
-
The combined organic layers are washed with 1 M sodium hydroxide (2 x 50 mL).
-
The aqueous basic extracts are combined and acidified to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of a white solid.
-
The solid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
For further purification, the crude product can be recrystallized from a mixture of ethyl acetate and hexanes.
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 1-Bromo-4-ethoxybenzene | C₈H₉BrO | 201.06 | 49.7 | 1.0 |
| n-Butyllithium | C₄H₉Li | 64.06 | 54.7 | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.07 | 59.6 | 1.2 |
| This compound | C₈H₁₀BBrO₃ | 244.88 | - | - |
Table 2: Expected Yield and Physical Properties
| Property | Expected Value |
| Theoretical Yield | 12.17 g |
| Appearance | White to off-white solid |
| Melting Point | Not reported, expected >100 °C |
| Purity (by NMR) | >95% after recrystallization |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Hypothetical Application)
While the primary focus of this document is the synthesis, this compound is a versatile intermediate. In a hypothetical drug discovery context, it could be used in Suzuki-Miyaura cross-coupling reactions to generate novel kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where such an inhibitor might act.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: The experimental protocol provided is a proposed method based on established chemical principles and analogous reactions. Researchers should conduct their own risk assessments and optimization studies before implementation.
References
An In-depth Technical Guide to (5-bromo-2-ethoxyphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-bromo-2-ethoxyphenyl)boronic acid, with the confirmed IUPAC name (5-bromo-2-ethoxyphenyl)boronic acid [1], is a substituted arylboronic acid that serves as a crucial building block in synthetic organic chemistry. Its utility is most pronounced in the realm of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern drug discovery and materials science.[1][2][3][4][5] This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its primary application in Suzuki-Miyaura coupling, and a discussion of its potential, though currently underexplored, biological significance.
Physicochemical Properties
A summary of the key computed physicochemical properties of (5-bromo-2-ethoxyphenyl)boronic acid is presented in the table below. These properties are essential for understanding its reactivity, solubility, and handling characteristics in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | (5-bromo-2-ethoxyphenyl)boronic acid | PubChem[1] |
| Molecular Formula | C8H10BBrO3 | PubChem[1] |
| Molecular Weight | 244.88 g/mol | PubChem[1] |
| CAS Number | 352525-82-7 | PubChem[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)B(O)O | PubChem[1] |
| InChI Key | PMWQJPWDAQROND-UHFFFAOYSA-N | PubChem[1] |
Synthesis of (5-bromo-2-ethoxyphenyl)boronic acid: A Detailed Experimental Protocol
Reaction Scheme:
Materials:
-
1-Bromo-4-ethoxybenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-bromo-4-ethoxybenzene (1.0 equivalent) dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis (Work-up): The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) at 0 °C. The mixture is stirred for 1 hour at room temperature.
-
Extraction: The aqueous layer is separated and extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer). The combined organic layers are washed with water and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude (5-bromo-2-ethoxyphenyl)boronic acid can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of (5-bromo-2-ethoxyphenyl)boronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the synthesis of a wide array of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.[2][3][4]
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
(5-bromo-2-ethoxyphenyl)boronic acid (1.0 - 1.5 equivalents)
-
Aryl or vinyl halide/triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar, add (5-bromo-2-ethoxyphenyl)boronic acid, the aryl/vinyl halide or triflate, the palladium catalyst, and the base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (argon or nitrogen) several times.
-
Solvent Addition: Degassed solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the pure coupled product.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific studies in the public domain detailing the biological activity or the modulation of signaling pathways by (5-bromo-2-ethoxyphenyl)boronic acid. However, the broader class of boronic acids has garnered significant attention in medicinal chemistry.[9] Boronic acids can form reversible covalent bonds with diols, a functionality present in many biological molecules such as sugars and glycoproteins. This property has been exploited in the design of sensors and drug delivery systems.[10]
Furthermore, several boronic acid-containing compounds have been developed as potent enzyme inhibitors. For instance, Bortezomib, a dipeptidyl boronic acid, is an FDA-approved proteasome inhibitor for treating multiple myeloma.[6] The boronic acid moiety in these drugs often interacts with the active site of enzymes.
Given the structural motifs of (5-bromo-2-ethoxyphenyl)boronic acid, it is plausible that it or its derivatives could be investigated for various biological activities. The presence of the bromo and ethoxy groups on the phenyl ring can influence its lipophilicity, electronic properties, and potential interactions with biological targets. Future research may explore its potential as an intermediate in the synthesis of novel bioactive compounds or as a pharmacophore itself.
Conclusion
(5-bromo-2-ethoxyphenyl)boronic acid is a valuable and versatile reagent in organic synthesis, primarily employed in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. While its direct biological activities have not been extensively reported, the broader significance of boronic acids in medicinal chemistry suggests that this compound and its derivatives hold potential for future drug discovery and development efforts. The experimental protocols provided herein offer a practical guide for its synthesis and application, serving as a foundational resource for researchers in the chemical and pharmaceutical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 5 bromo 2 ethoxyphenylboronic acid [yacooscience.com]
- 10. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-ethoxyphenylboronic acid (CAS: 352525-82-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-ethoxyphenylboronic acid, a key building block in modern organic synthesis. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role in drug discovery and materials science. Experimental protocols and logical workflows are presented to assist researchers in its effective utilization.
Core Compound Properties
This compound is a substituted arylboronic acid that serves as a versatile reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its structure, featuring a bromine atom and an ethoxy group, allows for the strategic introduction of this functionalized phenyl ring into more complex molecules.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 352525-82-7 |
| Molecular Formula | C₈H₁₀BBrO₃ |
| Molecular Weight | 244.88 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMF. |
| Storage | Store in a cool, dry place. |
Synthesis of this compound
The synthesis of arylboronic acids from aryl halides is a well-established transformation in organic chemistry. A general and widely adopted method involves the formation of an organometallic intermediate followed by reaction with a borate ester and subsequent hydrolysis.
Representative Synthesis Protocol
This protocol is a general method for the synthesis of arylboronic acids and can be adapted for this compound starting from 4-bromo-1-ethoxy-2-fluorobenzene.
Materials:
-
4-bromo-1-ethoxy-2-fluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
-
Saturated aqueous solution of ammonium chloride or dilute hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents). Add a solution of 4-bromo-1-ethoxy-2-fluorobenzene (1.0 equivalent) in anhydrous THF. The reaction can be initiated, if necessary, with a small crystal of iodine or gentle heating. The mixture is then stirred at reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid at 0 °C.
-
Work-up and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel to afford this compound.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C-C bonds, enabling the synthesis of complex biaryl structures.[1] These structures are prevalent in pharmaceuticals and functional materials.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equivalent)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0 equivalents)
-
Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, this compound, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Table 2: Typical Suzuki-Miyaura Reaction Parameters
| Component | Example | Role |
| Aryl Halide | Aryl bromide, iodide, or chloride | Electrophilic partner |
| Boronic Acid | This compound | Nucleophilic partner |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Facilitates catalytic cycle |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | Reaction medium |
| Temperature | 80-110 °C | Provides activation energy |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted biaryl motifs are prevalent in many kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[2] this compound serves as a valuable building block for synthesizing these complex molecules. The ethoxy and bromo functionalities can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
General Workflow for Kinase Inhibitor Discovery
The development of a kinase inhibitor is a multi-step process that begins with the synthesis of a library of compounds, often utilizing versatile building blocks like this compound.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Representative Signaling Pathway Targeted by Kinase Inhibitors
Many kinase inhibitors target receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.
Caption: A simplified representation of a receptor tyrosine kinase signaling pathway.
References
Physical and chemical properties of 5-Bromo-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Bromo-2-ethoxyphenylboronic acid, a key building block in modern synthetic chemistry. This document details its characteristics, applications, and provides a generalized experimental protocol for its most common use in Suzuki-Miyaura cross-coupling reactions.
Core Properties and Data
This compound is a substituted arylboronic acid, a class of compounds indispensable for the formation of carbon-carbon bonds in organic synthesis. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules, including active pharmaceutical ingredients.
Physical and Chemical Properties
Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are definitive, certain physical properties like the melting point have not been widely reported for this specific compound. Therefore, data for the closely related analogue, 5-Bromo-2-methoxyphenylboronic acid, is provided for reference.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BBrO₃ | [1][2][3] |
| Molecular Weight | 244.88 g/mol | [1][2][3] |
| CAS Number | 352525-82-7 | [1][2] |
| Appearance | White to light yellow powder/crystal | (by analogy) |
| Melting Point | ~131 °C (for 5-Bromo-2-methoxyphenylboronic acid) | |
| Boiling Point | Data not available | |
| Solubility | Generally soluble in polar aprotic solvents (e.g., THF, acetone, DMF) and alcohols. Low solubility in nonpolar solvents (e.g., hexane, toluene).[4] | |
| Stability | Stable under recommended storage conditions. Boronic acids can be prone to dehydration to form cyclic boroxines. Store in a cool, dry place. |
Key Applications in Synthesis
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the boronic acid and an organic halide or triflate, enabling the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in many biologically active compounds and functional materials.
Experimental Protocols
The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid such as this compound. This protocol is a representative example and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl halide with this compound to form a biaryl product.
Materials:
-
Aryl halide (e.g., Iodobenzene, Bromobenzene) (1.0 mmol, 1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Ethanol/Water, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio). Subsequently, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously overnight (12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualized Workflow and Relationships
To better illustrate the processes involved, the following diagrams outline the logical flow of the experimental protocol and the catalytic cycle of the Suzuki-Miyaura reaction.
References
5-Bromo-2-ethoxyphenylboronic Acid: A Technical Guide to Safety and Hazards
Executive Summary
5-Bromo-2-ethoxyphenylboronic acid is a substituted phenylboronic acid utilized in scientific research and drug development. While specific toxicological data for this compound is limited, analysis of structurally related chemicals indicates that it should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation. This guide outlines the anticipated hazards, recommended safety precautions, and emergency procedures to ensure the safe handling and use of this compound in a laboratory setting.
Hazard Identification and Classification
Based on the hazard classifications of analogous compounds such as 4-Bromo-2-ethoxyphenylboronic acid and 5-Bromo-2-fluoro-6-ethoxyphenylboronic acid, this compound is anticipated to be classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.[1][2]
GHS Hazard Classification (Probable)
| Hazard Class | Hazard Category | GHS Code |
| Skin Corrosion/Irritation | 2 | H315 |
| Serious Eye Damage/Eye Irritation | 2A | H319 |
| Specific Target Organ Toxicity — Single Exposure (Respiratory) | 3 | H335 |
GHS Label Elements (Probable)
| Element | Description |
| Pictogram |
ngcontent-ng-c1205671314="" class="ng-star-inserted"> |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P264: Wash skin thoroughly after handling.[1][2] P271: Use only outdoors or in a well-ventilated area.[1][2] P280: Wear protective gloves/ eye protection/ face protection.[1][2] Response: P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1][2] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P312: Call a POISON CENTER or doctor if you feel unwell.[1][2] P332 + P313: If skin irritation occurs: Get medical advice/attention.[1][2] P337 + P313: If eye irritation persists: Get medical advice/attention.[1][2] P362 + P364: Take off contaminated clothing and wash it before reuse.[1] Storage: P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1][2] P405: Store locked up.[1][2] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][2] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not available, the following are summaries of standard methodologies used to determine the GHS classifications listed above. These protocols are based on OECD (Organisation for Economic Co-operation and Development) guidelines.
Skin Irritation/Corrosion (Based on OECD Guideline 439)
-
Objective: To determine the potential of a substance to cause skin irritation.
-
Methodology: An in vitro reconstructed human epidermis (RhE) model is used. The test chemical is applied topically to the tissue surface. After a defined exposure period, the chemical is removed by rinsing. The viability of the cells is then measured, typically using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.
Serious Eye Damage/Eye Irritation (Based on OECD Guideline 492)
-
Objective: To determine the potential of a substance to cause serious eye damage or irritation.
-
Methodology: Similar to the skin irritation test, this in vitro method uses a reconstructed human cornea-like epithelium (RhCE) model. The test substance is applied to the epithelial surface. After the exposure period, cell viability is quantitatively measured. The level of cell viability is then compared to that of negative controls to predict the eye hazard potential.
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
-
Objective: To assess the potential for a substance to cause respiratory tract irritation upon a single exposure.
-
Methodology: Data for this endpoint is often derived from a combination of sources, including animal studies (e.g., OECD Guideline 403 for acute inhalation toxicity) and human experience. In animal studies, rodents are exposed to the substance via inhalation, and clinical signs of respiratory irritation are observed. Histopathological examination of the respiratory tract may also be performed.
Safe Handling and Storage
Personal Protective Equipment (PPE)
A risk assessment should always precede the handling of this chemical to determine the appropriate PPE.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Bromo-2-ethoxyphenylboronic acid, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. This document details the primary synthetic routes, starting materials, experimental protocols, and the utility of this compound in cross-coupling reactions.
Introduction
This compound is an aromatic boronic acid that serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a bromine atom and an ethoxy group on the phenyl ring, allows for regioselective carbon-carbon bond formation, making it a versatile reagent for the synthesis of biaryl and substituted aromatic compounds. Boronic acids are widely used in medicinal chemistry for the synthesis of bioactive molecules due to their stability, low toxicity, and the "green" nature of their boric acid byproduct.[1]
Synthetic Routes and Starting Materials
The primary and most efficient method for the synthesis of this compound is through the ortho-lithiation (also known as directed ortho-metalation) of a suitable starting material, followed by borylation.
Primary Starting Material: 1-Bromo-4-ethoxybenzene
The most logical and commonly employed starting material for this synthesis is 1-bromo-4-ethoxybenzene , also known as 4-bromophenetole. The ethoxy group (-OEt) is an effective ortho-directing group, facilitating the deprotonation of the adjacent carbon atom by a strong organolithium base.
Alternative Starting Materials: While 1-bromo-4-ethoxybenzene is the preferred precursor, other substituted benzenes could theoretically be used, though they would require more complex multi-step syntheses to install the required bromo and ethoxy functionalities at the correct positions.
Experimental Protocols
The following protocol is a detailed methodology for the synthesis of this compound from 1-bromo-4-ethoxybenzene, adapted from established procedures for structurally similar compounds.[2]
Synthesis of this compound via Ortho-lithiation and Borylation
This synthesis involves a two-step, one-pot procedure: the ortho-lithiation of 1-bromo-4-ethoxybenzene followed by quenching with a borate ester and subsequent hydrolysis.
Reaction Scheme:
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 1-Bromo-4-ethoxybenzene | 201.06 | 1.41 | 10.05 g | 50.0 mmol |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL | - |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.68 | 22.0 mL | 55.0 mmol |
| Triisopropyl borate | 188.08 | 0.815 | 13.1 mL | 55.0 mmol |
| Hydrochloric acid (5 N) | - | - | 50 mL | - |
| Diethyl ether | - | - | 250 mL | - |
| Sodium hydroxide (2 N) | - | - | 200 mL | - |
Procedure:
-
Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Initial Solution: Anhydrous tetrahydrofuran (150 mL) and 1-bromo-4-ethoxybenzene (10.05 g, 50.0 mmol) are added to the flask. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 2 hours.
-
Borylation: Triisopropyl borate (13.1 mL, 55.0 mmol) is added dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 30 minutes and then allowed to warm to room temperature overnight with continuous stirring.
-
Workup: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 5 N hydrochloric acid (50 mL). The mixture is stirred for 1 hour at room temperature.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic layers are then extracted with 2 N sodium hydroxide (2 x 100 mL).
-
Precipitation: The combined aqueous basic extracts are cooled in an ice bath and acidified to a pH of approximately 2 by the dropwise addition of 5 N hydrochloric acid.
-
Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound.
Expected Yield: Based on analogous reactions, the expected yield is in the range of 70-80%. For a similar synthesis of 5-bromo-2-fluorophenylboronic acid, a yield of 76% has been reported.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents and organic materials.
General Workflow for Suzuki-Miyaura Coupling
Role in Drug Discovery and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, its importance lies in its role as a key building block for the synthesis of molecules that do target such pathways. Boronic acid derivatives are crucial in the development of inhibitors for various enzymes and receptors. For instance, boronic acid-containing compounds have been successfully developed as proteasome inhibitors for cancer therapy.[1] The 5-bromo-2-ethoxyphenyl moiety can be incorporated into larger molecules to probe and optimize interactions with biological targets, potentially influencing signaling pathways involved in cell proliferation, inflammation, or metabolic disorders.
The general utility of boronic acids in medicinal chemistry suggests that this compound can be a valuable tool in the synthesis of compound libraries for screening against various biological targets, thereby aiding in the discovery of new therapeutic agents.
Conclusion
The synthesis of this compound is a straightforward and high-yielding process, primarily achieved through the ortho-lithiation of 1-bromo-4-ethoxybenzene. This versatile building block is of significant interest to researchers in drug discovery and materials science due to its utility in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. Further exploration of its application in the synthesis of novel bioactive compounds is a promising area of research.
References
The Advent of a Versatile Reagent: A Technical Guide to the Discovery and History of Aryl Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl boronic acids and their derivatives have become indispensable tools in modern organic synthesis, catalysis, and materials science. Their unique properties, including their stability, low toxicity, and versatile reactivity, have positioned them as crucial building blocks in the construction of complex molecules. This technical guide provides an in-depth exploration of the discovery and historical development of aryl boronic acids, detailing the key scientific milestones, the evolution of their synthesis, and their rise to prominence, particularly through the advent of palladium-catalyzed cross-coupling reactions.
Early Discoveries and the Dawn of Boronic Acid Chemistry
The story of boronic acids begins in the mid-19th century. In 1860, English chemist Edward Frankland reported the first synthesis of a boronic acid.[1][2] His work, however, focused on an alkyl boronic acid, specifically ethylboronic acid.
It was two decades later, in 1880, that the first aryl boronic acid was synthesized by August Michaelis and P. Becker. They prepared phenylboronic acid through a harsh but groundbreaking procedure.
Key Milestones in the Discovery of Boronic Acids
| Year | Scientist(s) | Discovery |
| 1860 | Edward Frankland | First synthesis of a boronic acid (ethylboronic acid).[1][2] |
| 1880 | A. Michaelis & P. Becker | First synthesis of an aryl boronic acid (phenylboronic acid). |
| Late 1970s | Akira Suzuki & Norio Miyaura | Development of the Suzuki-Miyaura cross-coupling reaction. |
Foundational Synthetic Methodologies
The early methods for synthesizing aryl boronic acids, while historically significant, were often low-yielding and required harsh reaction conditions. However, they laid the groundwork for the more efficient and versatile methods used today.
Experimental Protocols for Foundational Syntheses
1. Frankland's Synthesis of Ethylboronic Acid (1860)
This two-stage process marked the first preparation and isolation of any boronic acid.[1][2]
-
Step 1: Synthesis of Triethylborane: Diethylzinc was reacted with triethyl borate to produce triethylborane.
-
Step 2: Oxidation to Ethylboronic Acid: The resulting triethylborane was then oxidized in air to yield ethylboronic acid.[1]
2. Michaelis and Becker's Synthesis of Phenylboronic Acid (1880)
This seminal work introduced the first aryl boronic acid, though the method was not widely adopted due to its hazardous nature and low efficiency.
-
Procedure: Benzeneboronyl dichloride was first prepared by heating boron trichloride and diphenylmercury in a sealed tube at temperatures ranging from 180°C to 200°C.
-
Hydrolysis: The benzeneboronyl dichloride was found to be readily hydrolyzed to phenylboronic acid.
3. Early Grignard-Based Syntheses
The development of Grignard reagents provided a more accessible route to aryl boronic acids. These methods involve the reaction of an aryl magnesium halide with a trialkyl borate followed by hydrolysis.
-
General Procedure: An aryl magnesium bromide (e.g., phenylmagnesium bromide) is reacted with a trialkyl borate (e.g., trimethyl borate or tri-n-butyl borate) at low temperatures. The resulting boronic ester is then hydrolyzed with an aqueous acid to yield the aryl boronic acid.
-
Reaction Conditions and Yields: Early iterations of this method often required temperatures below -60°C and produced yields in the range of 30-50%. Subsequent improvements, such as conducting the reaction at -10°C to 0°C, led to significantly higher yields of 50-70%.
Summary of Early Synthetic Yields
| Synthetic Method | Aryl Boronic Acid | Typical Yield |
| Michaelis & Becker (1880) | Phenylboronic acid | Not well documented, generally low |
| Early Grignard-based | Various aryl boronic acids | 30-50% |
| Improved Grignard-based | Various aryl boronic acids | 50-70% |
The Suzuki-Miyaura Coupling: A Paradigm Shift
The true potential of aryl boronic acids was unlocked in the late 1970s with the development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and his colleagues. This palladium-catalyzed reaction enables the efficient formation of carbon-carbon bonds between an organoboron compound (like an aryl boronic acid) and an organic halide. The mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing reagents and byproducts have made the Suzuki-Miyaura coupling one of the most important and widely used reactions in modern organic synthesis.
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Expanding the Utility: The Chan-Lam Coupling
Following the success of palladium-catalyzed reactions, further research expanded the applications of aryl boronic acids. The Chan-Lam coupling, developed in the late 1990s, is a copper-catalyzed reaction that forms carbon-heteroatom bonds, specifically C-N and C-O bonds. This reaction couples an aryl boronic acid with an amine or an alcohol.
The Mechanism of the Chan-Lam Coupling
The mechanism of the Chan-Lam coupling is believed to proceed through a Cu(II)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle. A plausible pathway involves:
-
Ligand Exchange: The amine or alcohol substrate coordinates to the Cu(II) catalyst.
-
Transmetalation: The aryl group from the boronic acid is transferred to the copper center.
-
Reductive Elimination: The aryl group and the heteroatom nucleophile couple to form the product, and the copper catalyst is regenerated.
Modern Synthetic Methods
Today, a variety of methods are available for the synthesis of aryl boronic acids, offering improved yields, milder conditions, and broader substrate scope compared to the historical methods. These include:
-
Miyaura Borylation: A palladium-catalyzed reaction of aryl halides or triflates with a diboron reagent.
-
Iridium-Catalyzed C-H Borylation: This method allows for the direct conversion of aromatic C-H bonds to C-B bonds, offering a highly atom-economical route to aryl boronic acids.
Conclusion
From their initial discovery through challenging and often hazardous synthetic routes, aryl boronic acids have evolved into one of the most versatile and widely used classes of reagents in organic chemistry. The pioneering work of Frankland, Michaelis, and Becker laid the essential groundwork, while the transformative development of the Suzuki-Miyaura coupling propelled them to the forefront of modern synthetic chemistry. The continued development of novel synthetic methods and applications ensures that aryl boronic acids will remain a cornerstone of chemical synthesis and drug discovery for the foreseeable future.
References
Spectroscopic Profile of 5-Bromo-2-ethoxyphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its utility in introducing the 5-bromo-2-ethoxyphenyl moiety into various molecular scaffolds. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, complete with detailed experimental protocols and a generalized workflow for its analysis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on published literature.[1]
Nuclear Magnetic Resonance (NMR) Data
Solvent: DMSO-d6
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.35 | t | 7.0 | -CH₃ | |
| 4.08 | q | 7.0 | -O-CH₂- | |
| 6.95 | d | 8.5 | Ar-H | |
| 7.49 | dd | 8.5, 2.5 | Ar-H | |
| 7.75 | d | 2.5 | Ar-H | |
| 7.89 | s (br) | -B(OH)₂ |
| ¹³C NMR | Chemical Shift (ppm) | Assignment |
| 14.7 | -CH₃ | |
| 64.2 | -O-CH₂- | |
| 114.3 | Ar-C | |
| 116.1 | Ar-C | |
| 127.8 | Ar-C (B-C) | |
| 136.2 | Ar-C | |
| 137.9 | Ar-C | |
| 159.8 | Ar-C-O |
DEPT-135: Signals at 14.7, 64.2, 114.3, 136.2, and 137.9 ppm.
Vibrational Spectroscopy Data (Solid Phase)
| FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |
| 3298 | 3297 | O-H stretching |
| 3078 | 3075 | C-H aromatic stretching |
| 2985, 2940 | 2984, 2938 | C-H aliphatic stretching |
| 1603 | 1605 | C=C aromatic stretching |
| 1475 | 1477 | C-H bending |
| 1392 | 1394 | B-O-H in-plane bending |
| 1340 | 1342 | B-O stretching |
| 1240 | 1242 | C-O-C asymmetric stretching |
| 1035 | 1037 | C-O-C symmetric stretching |
| 812 | 814 | C-H out-of-plane bending |
| 650 | 652 | B-O-H out-of-plane bending |
| 565 | 567 | C-Br stretching |
UV-Vis Absorption Spectroscopy
| Solvent | λmax (nm) |
| Ethanol | 288, 235 |
| Water | 289, 236 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a proton frequency of 400 MHz.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 8278 Hz
-
Acquisition Time: 3.9 s
-
-
¹³C NMR and DEPT Acquisition:
-
Pulse Program: Standard proton-decoupled pulse sequence for ¹³C; DEPT-135 pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 24038 Hz
-
Acquisition Time: 1.3 s
-
-
Processing: All spectra were referenced to the residual solvent peak of DMSO-d6 (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C). Data was processed with a line broadening of 0.3 Hz.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The solid sample of this compound was analyzed directly using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder was placed on the ATR crystal, and pressure was applied to ensure good contact.
-
Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer equipped with a universal ATR sampling accessory.
-
Acquisition:
-
Spectral Range: 4000–400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Format: Transmittance
-
-
Processing: A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Fourier-Transform (FT) Raman Spectroscopy
-
Sample Preparation: The solid sample was placed in a glass capillary tube for analysis.
-
Instrumentation: A Bruker RFS 100/S FT-Raman spectrometer.
-
Acquisition:
-
Excitation Source: Nd:YAG laser at 1064 nm.
-
Laser Power: 150 mW
-
Spectral Range: 3500–10 cm⁻¹
-
Resolution: 2 cm⁻¹
-
Number of Scans: 128
-
-
Processing: The spectrum was automatically corrected for instrument response.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of this compound was prepared in both ethanol and water. Serial dilutions were made to obtain a final concentration of approximately 1 x 10⁻⁵ M.
-
Instrumentation: A Shimadzu UV-2401 PC spectrophotometer.
-
Acquisition:
-
Spectral Range: 200–400 nm
-
Scan Speed: Medium
-
Cuvette: 1 cm path length quartz cuvette.
-
-
Processing: The respective solvent (ethanol or water) was used as a blank for baseline correction. The wavelengths of maximum absorbance (λmax) were determined from the resulting spectra.
Visualized Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Generalized workflow for the spectroscopic analysis of this compound.
References
Stability and Storage of 5-Bromo-2-ethoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-ethoxyphenylboronic acid. Aimed at professionals in research and drug development, this document outlines the key factors influencing the compound's integrity, potential degradation pathways, and detailed methodologies for its stability assessment.
Core Stability and Recommended Storage
This compound, like many arylboronic acids, is sensitive to environmental factors. Proper storage is crucial to maintain its purity and reactivity. Long-term storage in a cool, dry place is recommended to minimize degradation.[1]
General Storage Recommendations
For optimal stability, this compound should be stored in a tightly sealed container to protect it from moisture and air. The following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes oxidation. |
| Light | Amber vial or dark location | Protects against photolytic degradation. |
| Moisture | Desiccated environment | Prevents hydrolysis of the boronic acid group. |
Key Degradation Pathways
The primary degradation pathways for arylboronic acids, including this compound, are hydrolysis and oxidation. These pathways can lead to the formation of impurities that may compromise experimental results.
Hydrolytic Instability
Hydrolysis is a significant concern for boronic acids, potentially leading to the cleavage of the carbon-boron bond (protodeboronation). This process can be influenced by pH and the presence of water. It is a common assumption that converting boronic acids to their esters enhances stability; however, this is not always the case, and the hydrolysis of the ester back to the boronic acid can be a significant part of the overall degradation process.[2]
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, which can lead to the formation of various byproducts. The presence of oxygen can facilitate this degradation, underscoring the importance of storage under an inert atmosphere.
A generalized degradation pathway for arylboronic acids is illustrated below:
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) are powerful techniques for this purpose.
Stability-Indicating HPLC Method Development
A key challenge in the HPLC analysis of boronic acids is their potential for on-column degradation.[3] To mitigate this, the following methodological considerations are crucial:
-
Sample Preparation : Dissolve the sample in an aprotic solvent such as acetonitrile or tetrahydrofuran to minimize hydrolysis prior to injection.[3] Prepare samples fresh and analyze them immediately.
-
Column Selection : An end-capped C18 column is recommended to reduce interactions with free silanol groups.
-
Mobile Phase : A gradient elution with a mobile phase consisting of an ammonium acetate buffer and acetonitrile is a good starting point.[4] The pH of the mobile phase should be carefully optimized to ensure the stability of the analyte on the column.
-
Detection : UV detection is commonly used. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification.
Example HPLC Protocol Outline:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound.
-
Column Temperature: 25 °C.
UPLC-MS for Degradant Identification
UPLC-MS provides higher resolution and the ability to identify the mass of degradation products, which is invaluable for structural elucidation.[3]
Example UPLC-MS Protocol Outline:
-
Column: Acquity BEH C18, 1.7 µm particle size.[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient to achieve separation within a short run time.
-
Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes to obtain comprehensive mass information.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide insights into the thermal stability of the compound.[5]
-
TGA measures the change in mass as a function of temperature, indicating decomposition temperatures and the presence of residual solvents or water.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and crystallization, as well as decomposition events.[5]
Example Thermal Analysis Protocol:
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample Size: 5-10 mg.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 500 °C.
-
Atmosphere: Nitrogen or air, depending on whether thermal or oxidative stability is being assessed.
The table below presents hypothetical TGA/DSC data for a substituted arylboronic acid, which can be used as a template for presenting results for this compound.
| Analysis | Parameter | Observation | Interpretation |
| TGA | Onset of Decomposition | ~250 °C | Indicates the temperature at which significant mass loss begins. |
| Mass Loss at 500 °C | Varies | Quantifies the extent of decomposition at a given temperature. | |
| DSC | Melting Point | e.g., 150-155 °C | Characterizes the solid-state properties. |
| Decomposition | Exothermic/Endothermic peak | Indicates the thermal nature of the decomposition process. |
Recommended Handling and Experimental Workflow
Proper handling is essential to prevent contamination and degradation of this compound. The following workflow is recommended for researchers.
By adhering to these storage, handling, and analytical guidelines, researchers can ensure the integrity of this compound, leading to more reliable and reproducible experimental outcomes.
References
- 1. 352525-82-7 this compound AKSci X0729 [aksci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
Methodological & Application
Application Notes and Protocols for 5-Bromo-2-ethoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide to construct biaryl and substituted aromatic structures.[3] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
5-Bromo-2-ethoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of the ethoxy group, a common feature in pharmacologically active compounds, and the bromine atom, which can serve as a handle for further functionalization, makes this reagent particularly useful for creating complex molecular architectures. These application notes provide detailed protocols and guidelines for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst. The cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[1]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.[5]
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
Data Presentation: Typical Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. Below is a summary of typical conditions for the Suzuki-Miyaura coupling of arylboronic acids with aryl halides.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Aryl or heteroaryl bromide/iodide (1.0 equiv) | Aryl chlorides can also be used but may require more active catalysts. |
| Boronic Acid | This compound (1.1-1.5 equiv) | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%), Pd(OAc)₂ (1-5 mol%) | Other common catalysts include PdCl₂(dppf) and Pd₂(dba)₃. |
| Ligand | PPh₃, SPhos, XPhos (if using a ligand-free precursor) | Bulky, electron-rich phosphine ligands can improve yields for challenging substrates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv) | The choice of base can significantly impact the reaction rate and yield. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O (typically 4:1) | A biphasic solvent system is commonly employed. |
| Temperature | 80-110 °C | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol should be optimized for specific substrates.
Protocol 1: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of the inert gas, add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Finally, add the Pd(PPh₃)₄ catalyst (0.03 mmol).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Bromo-2-ethoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable component in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The electron-donating ethoxy group and the reactive bromo functionality make it an interesting substrate for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] For this compound, this reaction allows for the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmacologically active molecules.[2]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. This is followed by transmetalation with the boronic acid, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active palladium(0) catalyst.[1]
Quantitative Data Summary
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various bromo-substituted aromatic compounds with arylboronic acids, providing a comparative overview of different catalytic systems. While specific data for this compound is limited in publicly available literature, the conditions presented for analogous substrates serve as a strong starting point for reaction optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85-96 |
| 2 | 5-Bromonicotinic Acid | Phenylboronic Acid | Pd(dppf)Cl₂ (N/A) | - | K₂CO₃ | DME | 80 | 2 | High |
| 3 | 5-Bromonicotinaldehyde | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | N/A |
| 4 | 5-bromo-1,3,3-trimethylspiro[indole-2,2'-piperidin]-6'-one | Naphthalene-2-boronic acid | Pd(PPh₃)₄ | - | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42 | 97 |
| 5 | 4-bromochlorobenzene | Phenylboronic acid | Pd(OAc)₂ (from standard solution) | - | KOH | Ethanol | RT | 0.42 | 64 |
Note: N/A indicates data not available in the cited source.
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane, DMF, Toluene/H₂O)
Procedure:
-
To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe. If using a biphasic system, add the degassed organic solvent and degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[3] A variation of this reaction, the oxidative Heck reaction, can utilize arylboronic acids as the arylating agent.[4][5] This approach is advantageous as boronic acids are generally more stable and less toxic than the corresponding organohalides.[4]
Reaction Principle
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the olefin into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product, and the palladium catalyst is regenerated by a base.[3] In the case of using an arylboronic acid, an oxidant is often required to regenerate the active Pd(II) catalyst from Pd(0).[6]
Quantitative Data Summary
The following table presents representative conditions for the Heck-type arylation of olefins with phenylboronic acid. These conditions can be adapted for reactions with this compound.
| Entry | Olefin | Arylating Agent | Palladium Catalyst (mol%) | Additive/Oxidant | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Phenylboronic Acid | Pd(OAc)₂ (5) | NBS (30 mol%) | - | Toluene | 25 | 12 | Moderate to Good |
| 2 | n-Butyl vinyl ether | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | - | - | Acetone | 70 | 15 | High |
| 3 | Methyl acrylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | TFA (30 mol%) | - | Acetone | 70 | 15 | >60 |
| 4 | Styrene | 4-Nitrophenylboronic acid | Pd(OAc)₂ | NBS | - | Toluene | 25 | 12 | 75 |
Note: Yields are reported as described in the source and may vary based on specific substrates and conditions.
Detailed Experimental Protocol: General Procedure for Oxidative Heck Reaction
This protocol outlines a general procedure for the oxidative Heck reaction of an alkene with this compound.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5-2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
Oxidant (e.g., N-bromosuccinimide (NBS), if required)
-
Solvent (e.g., Toluene, Acetone, DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equiv) and the alkene (1.5-2.0 equiv) in the chosen solvent.
-
Add the palladium(II) acetate catalyst.
-
If required, add the oxidant.
-
Stir the reaction mixture at the desired temperature (e.g., 25-70 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pcliv.ac.uk [pcliv.ac.uk]
- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocol for Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures which are prevalent in pharmaceuticals and functional materials.[1][2] This reaction is prized for its mild conditions, tolerance of various functional groups, and the general stability and low toxicity of the boronic acid reagents.[1][3]
These application notes provide a comprehensive protocol for the Suzuki-Miyaura coupling of 5-Bromo-2-ethoxyphenylboronic acid with a generic aryl halide. This compound is a valuable building block in medicinal chemistry, allowing for the introduction of the 2-ethoxyphenyl motif, which can influence a molecule's physicochemical properties such as solubility and lipophilicity, and its interaction with biological targets.[4]
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base.[5]
Reaction:
Where Ar-X is an aryl halide (e.g., aryl bromide, iodide, or chloride).
Experimental Protocols
The following protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Suzuki Coupling using a Palladium Catalyst
This protocol outlines a standard and effective method for the coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).[1]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[1]
-
-
Reaction Execution:
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) to the reaction mixture and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).[1]
-
Combine the organic layers and wash with brine (20 mL).[1]
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction components and conditions.
| Component | Example | Molar Equiv. / Mol% | Rationale |
| Aryl Halide | Aryl Bromide | 1.0 | The electrophilic partner in the coupling reaction. |
| Boronic Acid | This compound | 1.2 | The nucleophilic partner. A slight excess is often used to ensure complete consumption of the aryl halide. |
| Catalyst | Palladium(II) acetate [Pd(OAc)₂] | 2 mol% | A common and effective palladium precatalyst that is reduced in situ to the active Pd(0) species.[1] |
| Ligand | SPhos | 4 mol% | An electron-rich and bulky phosphine ligand that stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.[1] |
| Base | Potassium phosphate (K₃PO₄) | 2.0 | Activates the boronic acid to facilitate transmetalation.[6] The choice of base can be critical and may need to be optimized. |
| Solvent | Toluene/Water | 10:1 v/v | A biphasic solvent system is often used. Toluene is a common organic solvent, and the presence of water can aid in the dissolution of the base and facilitate the reaction.[1] |
| Temperature | 100 °C | - | Elevated temperatures are typically required to drive the reaction to completion. |
| Reaction Time | 2-24 hours | - | Reaction progress should be monitored to determine the optimal time. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Yoneda Labs [yonedalabs.com]
Applications of 5-Bromo-2-ethoxyphenylboronic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxyphenylboronic acid is a versatile reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bromo group for further functionalization and an ethoxy group influencing the electronic properties of the phenyl ring, makes it a valuable synthon for the construction of complex organic molecules. This document provides detailed application notes, experimental protocols, and data for the use of this compound, with a focus on its application in the synthesis of biologically active compounds.
Core Application: Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the 5-bromo-2-ethoxyphenyl moiety with a variety of organic halides and triflates. The presence of the ethoxy group at the ortho position can influence the reactivity and selectivity of the coupling reaction.
Synthesis of a Potent BRD9 Bromodomain Inhibitor Precursor
A notable application of this compound is in the synthesis of precursors for potent and selective bromodomain inhibitors. Specifically, it has been used in the synthesis of 2-Amino-6-(5-bromo-2-ethoxyphenyl)-9H-purine, a key intermediate for compounds targeting the BRD9 bromodomain, which is implicated in certain cancers.[1][2]
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 2-Amino-6-(5-bromo-2-ethoxyphenyl)-9H-purine using a Suzuki-Miyaura cross-coupling reaction.
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-chloro-9H-purine | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 | 12 | 82 | [1][2] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 2-Amino-6-chloropurine with this compound
This protocol is adapted from a general procedure for the Suzuki coupling of 6-chloropurine derivatives.[3]
Materials:
-
2-Amino-6-chloro-9H-purine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-6-chloro-9H-purine (1.0 eq.), this compound (1.5 eq.), and anhydrous potassium carbonate (1.5 eq.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.
-
Seal the flask with a septum and purge with argon or nitrogen gas for 10-15 minutes.
-
Add anhydrous toluene (sufficient to make a 0.1 M solution with respect to the limiting reagent) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-Amino-6-(5-bromo-2-ethoxyphenyl)-9H-purine.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
This compound is a key reagent for the synthesis of complex biaryl structures, particularly those with pharmaceutical relevance. The provided protocol for its Suzuki-Miyaura coupling with 2-amino-6-chloropurine demonstrates a practical and high-yielding application in the synthesis of a precursor for BRD9 bromodomain inhibitors. Researchers can utilize this information as a foundation for developing novel synthetic routes and exploring new applications for this versatile building block in drug discovery and materials science.
References
Application Notes and Protocols: 5-Bromo-2-ethoxyphenylboronic Acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxyphenylboronic acid is a valuable bifunctional building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern, featuring a reactive boronic acid moiety for carbon-carbon bond formation and a bromine atom that can serve as a handle for further functionalization, makes it an attractive starting material for the synthesis of complex molecular scaffolds. The ethoxy group at the 2-position can influence the electronic properties and conformation of the molecule and its derivatives, potentially impacting biological activity and pharmacokinetic properties. These attributes make this compound a key intermediate in the development of novel therapeutic agents, including enzyme inhibitors and modulators of protein-protein interactions.
Key Applications in Medicinal Chemistry
This compound serves as a cornerstone in the synthesis of a diverse range of bioactive molecules. Its application spans various therapeutic areas, with a notable use in the development of kinase and bromodomain inhibitors. The ability to readily form biaryl structures through Suzuki-Miyaura coupling allows for the exploration of chemical space around a core scaffold, a critical step in establishing structure-activity relationships (SAR) during lead optimization.
A significant application of this building block is in the synthesis of inhibitors targeting bromodomains, which are epigenetic readers that recognize acetylated lysine residues on histones and other proteins. The bromodomain and extra-terminal domain (BET) family of proteins are particularly important targets in oncology and inflammation. The synthesis of purine-based scaffolds, which can act as potent and selective bromodomain inhibitors, often employs substituted phenylboronic acids like this compound to introduce key structural motifs that mediate binding to the target protein.
Data Presentation: Bioactivity of a Derivative
While extensive quantitative data for compounds directly synthesized from this compound is not always publicly available, the following table presents the inhibitory activity of a closely related analog, 2-Amino-6-(5-bromo-2-methoxyphenyl)-9H-purine, against the BRD9 bromodomain. This data is sourced from a study focused on the development of novel bromodomain inhibitors and illustrates the potential of this class of compounds.[1]
| Compound ID | Target | Assay Type | IC50 (µM) |
| 7d (methoxy analog) | BRD9 | BROMOscan® | 3.5 |
Note: Compound 7d is the methoxy analog of the ethoxy-containing compound synthesized using this compound in the cited study. The IC50 value for the ethoxy derivative was not explicitly reported in this publication.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the application of this compound in a typical Suzuki-Miyaura cross-coupling reaction, based on the synthesis of a 9H-purine derivative with potential bromodomain inhibitory activity.[1][2]
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-(5-bromo-2-ethoxyphenyl)-9H-purine
Materials:
-
2-Amino-6-chloro-9H-purine
-
This compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-chloro-9H-purine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 - 0.10 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product, 2-Amino-6-(5-bromo-2-ethoxyphenyl)-9H-purine.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway: Bromodomain Inhibition
Caption: Mechanism of action for BET bromodomain inhibitors.
References
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-Bromo-2-ethoxyphenylboronic acid in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science, and this document offers detailed protocols and data to facilitate the use of this versatile building block.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound, such as a boronic acid, and an organic halide has become a favored method for the synthesis of biaryls due to its mild reaction conditions and tolerance of a wide range of functional groups.[1]
This compound is a valuable reagent in this context, offering a scaffold with distinct electronic and steric properties. The presence of the ethoxy group can influence the electronic nature of the aromatic ring, while the bromo substituent provides a handle for further functionalization, making it a versatile building block in the synthesis of complex molecules for drug discovery and materials science.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium(0) species. The fundamental steps of this mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[1]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[1]
Quantitative Data Summary
The following table summarizes representative examples of Suzuki-Miyaura coupling reactions using this compound with various aryl halides. The data provided is intended to serve as a guide for reaction optimization.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoaniline | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/Water (4:1) | 90 | 12 | 85 |
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/Water (4:1) | 90 | 12 | 92 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of biaryl compounds using this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃])
-
Solvent (e.g., Toluene and Water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 eq), the corresponding aryl bromide (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and degas the mixture by purging with argon or nitrogen for 15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a 4:1 mixture of toluene and water (to achieve a concentration of 0.2 M with respect to the boronic acid). Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of biaryl compounds using this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
References
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 5-Bromo-2-ethoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions, primarily focusing on the Suzuki-Miyaura coupling. This versatile building block is valuable for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2][3] It involves the reaction of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a palladium catalyst and a base.[4][5][6] this compound is a bifunctional reagent, containing both a boronic acid moiety for coupling and a bromo-substituent that can participate in subsequent transformations. The electron-donating ethoxy group at the ortho position can influence the reactivity of the boronic acid. This document outlines generalized protocols and key considerations for achieving successful cross-coupling reactions with this reagent.
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The general transformation is depicted below:
General Reaction Scheme:
Where R-X can be an aryl, heteroaryl, vinyl, or alkyl halide or triflate.
Experimental Protocols
Below are representative protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound. These protocols are based on widely accepted and published procedures for similar transformations and should be optimized for specific substrates.[7][8]
Protocol 1: General Suzuki Coupling using a Palladium(II) Pre-catalyst
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.[7]
-
Seal the flask with a septum and replace the atmosphere with an inert gas (nitrogen or argon) by evacuating and backfilling three times.[7]
-
To the flask, add 1,4-dioxane and deionized water via syringe.[7]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.[1][9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.[7]
Protocol 2: Suzuki Coupling using a Pre-formed Palladium(0) Catalyst
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask or reaction tube, add the aryl bromide (1 equivalent), this compound (1.1 equivalents), and the base (2 equivalents).[8]
-
Add the Pd(PPh₃)₄ catalyst to the mixture.[8]
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[8]
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[8]
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[8]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[8]
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Data Presentation: Summary of Reaction Conditions
The following table summarizes common conditions for Suzuki-Miyaura cross-coupling reactions with aryl bromides, which can be adapted for use with this compound.
| Parameter | Typical Conditions | Notes |
| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., PPh₃, SPhos), Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyst choice can significantly impact yield and reaction time.[9] Buchwald ligands like SPhos can be effective for challenging substrates.[10] |
| Catalyst Loading | 1-5 mol% | Lower catalyst loading is often possible with highly active pre-catalysts.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The choice of base is crucial and can depend on the substrates and solvent system.[7][11][12] |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, THF/Water, Ethanol/Water, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrates and the inorganic base.[7] |
| Temperature | Room Temperature to 150 °C | Most reactions are run at elevated temperatures (80-110 °C).[1][7] Microwave irradiation can significantly shorten reaction times.[13] |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored to determine the optimal time.[1] |
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[5][6][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.[14]
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Pd(0) species can be air-sensitive. Consider using a more robust pre-catalyst.[15]
-
Improper Base/Solvent: The choice of base and solvent is critical. An empirical screen of different conditions may be necessary.
-
Decomposition of Boronic Acid: Protodeboronation (hydrolysis of the boronic acid) can be a side reaction. Using anhydrous conditions or a more stable boronate ester might be beneficial.[3][15]
-
-
Side Reactions:
By following these protocols and considering the key reaction parameters, researchers can effectively utilize this compound as a valuable building block in the synthesis of novel and complex molecules.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common derivatization methods for 5-Bromo-2-ethoxyphenylboronic acid, a versatile building block in organic synthesis. The protocols focus on two of the most powerful and widely used cross-coupling reactions for boronic acids: the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Chan-Lam coupling for the formation of carbon-heteroatom (C-N and C-O) bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as this compound) and an organic halide or triflate.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and vinylaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Application: Synthesis of Biaryl Scaffolds
Derivatives of this compound are valuable intermediates in the synthesis of complex organic molecules. For instance, a derivative of this boronic acid is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[3][4][5] The Suzuki-Miyaura coupling allows for the introduction of a second aryl or heteroaryl group at the 5-position of the phenyl ring, leading to a diverse range of biaryl compounds.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of arylboronic acids with various aryl halides. While specific data for a wide range of couplings with this compound is not extensively reported in single sources, the data presented here is compiled from general protocols and examples with structurally similar boronic acids.[6]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~95 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | THF/H₂O | 80 | 16 | ~85 |
| 4 | 4-Iodoacetophenone | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 6 | ~92 |
| 5 | 1-Chloro-3-fluorobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), and a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Solvent Addition: Add degassed toluene (5 mL) and degassed deionized water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired biaryl product.
Catalytic Cycle and Workflow
Chan-Lam Cross-Coupling Reactions
The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed reaction that forms a bond between an arylboronic acid and a heteroatom nucleophile, typically an amine (N-H) or an alcohol (O-H).[7][8] This reaction is a powerful tool for the synthesis of arylamines and aryl ethers under relatively mild conditions, often open to the air.[9]
Application: Synthesis of Arylamines and Aryl Ethers
For this compound, the Chan-Lam coupling provides a direct route to introduce amine or ether functionalities at the 1-position of the phenyl ring. This is particularly useful in drug discovery for creating libraries of compounds with diverse pharmacophores.
Quantitative Data Summary
The following table presents representative conditions and yields for the Chan-Lam coupling of arylboronic acids with various amines and phenols. The data is based on general procedures and may require optimization for specific substrates.[10][11][12]
| Entry | Nucleophile | Copper Source (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | Et₃N | CH₂Cl₂ | RT | 24 | ~80-90 |
| 2 | Morpholine | Cu(OAc)₂ (10) | None | None | CH₂Cl₂ | RT | 12 | ~90 |
| 3 | Phenol | Cu(OAc)₂ (20) | DMAP | None | Dichloromethane | RT | 48 | ~75 |
| 4 | 4-Methoxyaniline | CuI (10) | Phenanthroline | Cs₂CO₃ | Toluene | 110 | 24 | ~85 |
| 5 | Imidazole | Cu(OAc)₂ (10) | None | None | MeOH | RT | 6 | ~95 |
Experimental Protocol: General Procedure for Chan-Lam N-Arylation
This protocol describes a general method for the copper-catalyzed N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine (optional, as a ligand and/or base)
-
Triethylamine (Et₃N, optional, as a base)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.5 mmol), the amine (1.0 mmol), copper(II) acetate (0.1 mmol), and a magnetic stir bar.
-
Solvent and Base Addition: Add dichloromethane (10 mL). If required, add pyridine (2.0 mmol) and/or triethylamine (2.0 mmol).
-
Reaction: Stir the mixture vigorously at room temperature, open to the air. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (15 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired N-aryl product.
Catalytic Cycle and Workflow
Application in Drug Discovery: Endothelin Receptor Antagonism
As mentioned, derivatives of this compound are precursors to Macitentan, a dual endothelin receptor antagonist. Endothelins are peptides that constrict blood vessels and raise blood pressure. Macitentan blocks the binding of endothelin-1 (ET-1) to its receptors (ET-A and ET-B), leading to vasodilation. This mechanism is crucial for the treatment of pulmonary arterial hypertension.
Endothelin Receptor Signaling Pathway
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. WO2017191565A1 - Process for preparation of macitentan - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. [PDF] Chan–Lam N-Arylation of Adamantane-Containing Amines | Semantic Scholar [semanticscholar.org]
- 11. Electrochemically Enabled Chan-Lam Couplings of Aryl Boronic Acids and Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Bromo-2-ethoxyphenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-ethoxyphenylboronic acid is a versatile synthetic building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its unique substitution pattern, featuring an electron-withdrawing bromine atom and an electron-donating ethoxy group, makes it a valuable reagent for the synthesis of complex organic molecules. In the realm of drug discovery and medicinal chemistry, this compound serves as a key intermediate in the construction of biaryl and heteroaryl scaffolds that are prevalent in a variety of biologically active compounds, including kinase inhibitors. The ethoxy group can influence the compound's physicochemical properties such as solubility and lipophilicity, while the bromo functionality provides a reactive handle for further molecular elaboration.
Application: Synthesis of Aurora Kinase Inhibitors
A significant application of arylboronic acids with similar substitution patterns is in the synthesis of potent and selective inhibitors of Aurora kinases.[1] Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[2][3] Their overexpression is frequently observed in various human cancers, leading to mitotic errors and aneuploidy, which are hallmarks of tumorigenesis.[1][2] Consequently, Aurora kinases have emerged as important targets for the development of novel anticancer therapeutics.[3]
Small molecule inhibitors targeting the ATP-binding site of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.[4] The 2-ethoxyphenyl motif, introduced via Suzuki coupling with reagents like this compound, can be a key structural element for achieving high potency and selectivity for these kinases.
Signaling Pathway of Aurora A Kinase in Mitosis
The diagram below illustrates a simplified signaling pathway of Aurora A kinase (AURKA) during mitosis and its role in cell cycle progression. Inhibition of AURKA disrupts this pathway, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Simplified Aurora A kinase signaling pathway in mitosis.
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated pyrimidine derivative, a common step in the synthesis of kinase inhibitors.
Suzuki-Miyaura Coupling of this compound with 2-chloro-4-methoxypyrimidine
This protocol details the synthesis of 5-(5-Bromo-2-ethoxyphenyl)-2-chloro-4-methoxypyrimidine, a potential intermediate for kinase inhibitors.
Materials:
-
This compound
-
2-chloro-4-methoxypyrimidine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), 2-chloro-4-methoxypyrimidine (1.0 equivalent), and finely ground potassium phosphate (2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(5-Bromo-2-ethoxyphenyl)-2-chloro-4-methoxypyrimidine.
Experimental Workflow Diagram
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura coupling reactions of bromo-substituted arylboronic acids with chloropyrimidines, based on literature for analogous compounds. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.
| Entry | Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-chloro-4-methoxypyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 18 | 75-85 |
| 2 | 5-Bromo-2-methoxyphenylboronic acid | 2-chloropyrimidine | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 16 | 82 |
| 3 | 4-Bromophenylboronic acid | 2,4-dichloropyrimidine | Pd(OAc)₂/SPhos (2/4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (10:1) | 100 | 12 | 91 |
Yield is an estimate based on similar reactions and may require optimization.
Conclusion
This compound is a valuable reagent in medicinal chemistry for the synthesis of complex molecular architectures, particularly for the development of kinase inhibitors. The provided protocol for the Suzuki-Miyaura coupling offers a robust starting point for researchers. Optimization of the reaction conditions, including catalyst, base, solvent, and temperature, may be necessary to achieve optimal yields for specific substrates. The application of this building block in the synthesis of Aurora kinase inhibitors highlights its potential in the development of novel cancer therapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase inhibitors as Anticancer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Base in Suzuki-Miyaura Cross-Coupling Reactions with 5-Bromo-2-ethoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful tool is extensively used in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients. A critical, yet often nuanced, component of this reaction is the choice of base, which plays a multifaceted role in the catalytic cycle. This document provides detailed application notes on the function of the base in Suzuki reactions involving 5-Bromo-2-ethoxyphenylboronic acid, a versatile building block in medicinal chemistry, and offers comprehensive experimental protocols to guide researchers in optimizing their synthetic strategies.
The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling through three key steps: oxidative addition, transmetalation, and reductive elimination. The base is crucial, primarily for the transmetalation step, but its influence extends throughout the catalytic cycle.
1. Activation of the Boronic Acid: The principal role of the base is to activate the organoboron species.[1][2] Boronic acids, such as this compound, are generally not nucleophilic enough to transmetalate directly to the palladium(II) center. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻ or a related variant).[1][2] This increased nucleophilicity facilitates the transfer of the aryl group from boron to palladium.
2. Facilitation of the Transmetalation Step: The formation of the boronate species is the first step in a complex equilibrium. The base also plays a role in the subsequent transfer of the organic group to the palladium complex. Two main pathways are proposed: the reaction of the boronate with an arylpalladium(II) halide complex or the initial formation of an arylpalladium(II) hydroxide or alkoxide complex, which then reacts with the neutral boronic acid. In either case, the base is essential for the productive transfer of the aryl group.
3. Regeneration of the Active Catalyst: The base can also be involved in the reductive elimination step and the regeneration of the active Pd(0) catalyst, ensuring the turnover of the catalytic cycle.
The choice of base can significantly impact the reaction rate, yield, and the prevalence of side reactions such as protodeboronation (the undesired cleavage of the C-B bond).[3] For substrates with sensitive functional groups, the strength and nature of the base are critical considerations.
Comparative Analysis of Common Bases in Suzuki-Miyaura Coupling
The selection of an appropriate base is highly dependent on the specific substrates, catalyst system, and solvent. For electron-rich boronic acids like this compound (due to the ethoxy group), a range of bases can be effective. Below is a summary of commonly used bases and their general characteristics.
| Base | Formula | Strength | Solubility | Typical Applications & Remarks |
| Carbonates | ||||
| Potassium Carbonate | K₂CO₃ | Moderate | Good in water, moderate in some polar organic solvents | A widely used, cost-effective, and generally effective base for a broad range of Suzuki couplings. Often used in aqueous/organic solvent mixtures.[4][5] |
| Sodium Carbonate | Na₂CO₃ | Moderate | Similar to K₂CO₃ | Another common and economical choice, often interchangeable with K₂CO₃. |
| Cesium Carbonate | Cs₂CO₃ | Strong | Good in many organic solvents | Often more effective for challenging couplings due to its higher solubility and basicity. Can be beneficial for sterically hindered substrates.[5] |
| Phosphates | ||||
| Potassium Phosphate | K₃PO₄ | Strong | Moderate in water, low in organic solvents | A strong, non-nucleophilic base that is particularly effective for coupling of electron-rich or sterically demanding substrates. Often gives high yields.[5][6] |
| Hydroxides | ||||
| Sodium Hydroxide | NaOH | Strong | High in water | A strong and inexpensive base, but its high nucleophilicity can lead to side reactions with sensitive functional groups. |
| Potassium Hydroxide | KOH | Strong | High in water | Similar to NaOH. |
| Fluorides | ||||
| Potassium Fluoride | KF | Weak | Moderate in water | A mild base that can be useful for substrates with base-labile functional groups. It is thought to activate the boronic acid through the formation of a fluoroborate species.[2] |
| Cesium Fluoride | CsF | Moderate | Good in some organic solvents | A more soluble alternative to KF, sometimes offering improved performance. |
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl halide. Optimization of the base, catalyst, ligand, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a robust and cost-effective starting point for many Suzuki couplings.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide, 1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and potassium carbonate.
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure for Challenging Couplings using Potassium Phosphate (K₃PO₄)
This protocol is recommended for sterically hindered or electron-rich coupling partners where a stronger base may be beneficial.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos or XPhos, 2-5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equivalents)
-
Solvent: Toluene and Water (10:1 mixture) or anhydrous 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow steps 1-3 from Protocol 1, using potassium phosphate as the base and the chosen palladium catalyst and ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction as described in Protocol 1.
-
Follow the workup and purification steps as outlined in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with 5-Bromo-2-ethoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using 5-Bromo-2-ethoxyphenylboronic acid. The Suzuki coupling is a powerful and versatile method for the formation of carbon-carbon bonds, crucial in the synthesis of biaryl and heteroaryl structures prevalent in medicinal chemistry and materials science.[1] The use of microwave irradiation dramatically accelerates this transformation, reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[1] This is particularly beneficial when working with substituted boronic acids, which may be susceptible to degradation under prolonged heating.[1]
The protocols and data presented herein are designed to serve as a robust starting point for researchers developing synthetic routes to novel compounds.
Advantages of Microwave-Assisted Suzuki Coupling
Microwave heating offers significant advantages over conventional heating methods for Suzuki coupling reactions:
-
Rapid Reaction Times: Microwave irradiation can significantly accelerate reaction rates, reducing synthesis times from hours to minutes.[1]
-
Improved Yields: The rapid heating to the target temperature minimizes the formation of byproducts, often resulting in higher isolated yields.[1]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[1]
-
Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates.[1]
Experimental Protocols
The following protocols are generalized starting points for the microwave-assisted Suzuki coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.
Protocol 1: General Microwave-Assisted Suzuki Coupling
This protocol is a versatile starting point for the coupling of this compound with a range of aryl or heteroaryl bromides and iodides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (4:2:1))
-
Microwave Reactor Vials
-
Magnetic Stirrer
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a microwave reactor vial equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), palladium catalyst, and base.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Microwave Irradiation: Secure the vessel in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Optimized Conditions for Challenging Substrates
For less reactive aryl chlorides or sterically hindered substrates, a more active catalyst system may be required.
Materials:
-
This compound (1.5 equivalents)
-
Aryl or Heteroaryl Chloride (1.0 equivalent)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine Ligand (e.g., SPhos or XPhos, 4 mol%)
-
Stronger Base (e.g., K₃PO₄ or Cs₂CO₃, 3 equivalents)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
-
Microwave Reactor Vials
-
Magnetic Stirrer
-
Inert Atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and phosphine ligand to a dry microwave reactor vial.
-
Add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), and base to the vial.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a higher temperature (e.g., 120-180 °C) for 15-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative conditions and yields for microwave-assisted Suzuki coupling reactions of various aryl boronic acids with aryl halides, providing a reference for expected outcomes.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex (0.1) | KOH (2) | EtOH/H₂O (1:1) | 120 | 2 | >95 |
| 2 | 2-Chlorobenzonitrile | 4-Methylphenylboronic acid | Pd/dcpmp (cat.) | K₂CO₃ (2) | Dioxane/H₂O (9:1) | 150 | 15 | 85-95 |
| 3 | 4-Chloroacetophenone | Phenylboronic acid | PEPPSI-iPr (1) | K₂CO₃ (3) | Solvent-free | 110 | 10 | High |
| 4 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ (3) | Dioxane/H₂O (2:1) | 100 | 15 | Good-Excellent[1] |
| 5 | Aryl Bromides/Iodides | Phenylboronic acid | HNT-Pd (0.1-1) | K₂CO₃ | Water/Ethanol | 120 | 10 | High |
| 6 | 3-Bromo-4H-chromen-4-one | Arylboronic acids | Pd-complex (0.3) | K₂CO₃ | Ethanol | 60 | - | High[2] |
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a microwave-assisted Suzuki coupling.
Caption: Key components and their relationship in the Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 5-Bromo-2-ethoxyphenylboronic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of key pharmaceutical intermediates derived from 5-bromo-2-ethoxyphenylboronic acid and its related chemical precursors. The focus is on robust and scalable synthetic methods, including the widely used Suzuki-Miyaura cross-coupling reaction and the Friedel-Crafts acylation, which are instrumental in the preparation of active pharmaceutical ingredients (APIs).
Introduction
This compound is a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures that are common motifs in pharmaceuticals.[1] Its utility is highlighted in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions with high functional group tolerance.[2]
A significant application of related bromo-phenyl compounds is in the synthesis of intermediates for sodium-glucose co-transporter-2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes.[3] One such prominent drug is Dapagliflozin, and a key intermediate in its synthesis is (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1][4] This document provides a detailed protocol for the synthesis of this intermediate via a Friedel-Crafts acylation reaction, starting from 5-bromo-2-chlorobenzoic acid. Additionally, a general protocol for the Suzuki-Miyaura coupling using this compound is presented.
Key Applications
-
Suzuki-Miyaura Cross-Coupling: Formation of C-C bonds to create biaryl structures, which are prevalent in many biologically active molecules.
-
Synthesis of Pharmaceutical Intermediates: Used as a starting material or key reagent in the multi-step synthesis of APIs.
-
Drug Discovery: Enables the generation of diverse molecular libraries for screening and lead optimization.[5]
Experimental Protocols
Protocol 1: Synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone via Friedel-Crafts Acylation
This protocol details the synthesis of a key intermediate for the SGLT2 inhibitor, Dapagliflozin, starting from 5-bromo-2-chlorobenzoic acid.[1][6]
Materials:
-
5-bromo-2-chlorobenzoic acid
-
Dichloromethane (CH₂Cl₂)
-
N,N-dimethylformamide (DMF)
-
Oxalyl chloride or Thionyl chloride
-
Phenetole (ethoxybenzene)
-
Aluminum trichloride (AlCl₃) or Titanium tetrachloride (TiCl₄)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
In a three-necked flask, suspend 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane.
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride (1.0 eq) or thionyl chloride (2.0 eq) to the mixture at room temperature.[1]
-
Stir the reaction mixture overnight at room temperature or heat under reflux for 4 hours if using thionyl chloride.[1]
-
After the reaction is complete, remove the excess oxalyl chloride/thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromo-2-chlorobenzoyl chloride.[1]
-
-
Friedel-Crafts Acylation:
-
In a separate flask, dissolve phenetole (1.0 eq) in dichloromethane and cool the mixture to -5°C.[1]
-
Add aluminum trichloride (1.05 eq) portion-wise, maintaining the temperature at -5°C, and stir for 30 minutes.[1]
-
Dissolve the crude 5-bromo-2-chlorobenzoyl chloride from the previous step in dichloromethane and add it dropwise to the phenetole-AlCl₃ mixture.[1]
-
Allow the reaction to warm to 0-10°C and stir for 1 hour.[1]
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water to quench the reaction.[6]
-
Extract the aqueous layer with dichloromethane.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Concentrate the organic phase under reduced pressure.[1]
-
Add ethanol to the crude product, heat to 50-60°C, and then cool to 0-10°C to induce crystallization.[1]
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.[1]
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 5-bromo-2-chlorobenzoic acid | [1] |
| Product | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone | [1] |
| Yield | 60.4% | [1] |
| Purity (HPLC) | 96.9% | [1] |
Protocol 2: General Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[2][5]
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (0.5-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, DMF, ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask, combine this compound, the aryl halide, and the base.
-
Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with argon or nitrogen (repeat three times).
-
-
Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium catalyst to the flask.
-
Add the degassed solvent via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-100°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by column chromatography.
-
Expected Outcome:
The reaction is expected to yield the corresponding biaryl product. The yield will depend on the specific aryl halide and reaction conditions used.
Visualizations
Caption: Experimental workflow for the synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of action of Dapagliflozin as an SGLT2 inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-ethoxyphenylboronic acid Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-ethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include boroxines (cyclic anhydrides formed by dehydration), starting materials from the synthesis, and byproducts such as protodeboronated species (2-ethoxybromobenzene). The presence of these impurities can affect subsequent reactions, such as Suzuki-Miyaura couplings.
Q2: How can I tell if my this compound is pure?
A2: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity. Nuclear Magnetic Resonance (NMR) spectroscopy can identify the desired product and any organic impurities. The melting point of the compound can also be a useful indicator of purity; a broad melting range often suggests the presence of impurities.
Q3: Is it always necessary to purify this compound before use?
A3: The need for purification depends on the specific application. For sensitive downstream applications like catalysis or in the synthesis of active pharmaceutical ingredients (APIs), high purity is crucial. For some initial screening experiments, a lower purity may be acceptable. However, it is generally recommended to use highly pure boronic acid for reproducible results.
Q4: What are the primary methods for purifying this compound?
A4: The most common purification techniques for this compound are recrystallization and column chromatography.[1] Acid-base extraction can also be employed to remove non-acidic impurities.
Troubleshooting Guide
Issue 1: My recrystallization attempt resulted in an oil, not crystals.
-
Question: What should I do if my this compound oils out during recrystallization?
-
Answer: Oiling out occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to the solvent being too nonpolar, the cooling process being too rapid, or the presence of impurities that depress the melting point. Try adding a small amount of a more polar co-solvent to the hot solution or cooling the solution more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
Issue 2: My compound streaks on the silica gel column during chromatography.
-
Question: How can I prevent my boronic acid from streaking during silica gel chromatography?
-
Answer: Boronic acids can interact strongly with the acidic silica gel, leading to streaking. To mitigate this, you can try a few approaches. One is to use a less polar solvent system. Another is to add a small amount of a polar modifier, like acetic acid, to the eluent. Alternatively, you can use a different stationary phase, such as neutral alumina.[1]
Issue 3: I see a new set of peaks in the NMR of my purified product.
-
Question: My NMR spectrum shows more peaks than expected after purification. What could be the cause?
-
Answer: This is often due to the formation of boroxines, which are cyclic anhydrides of the boronic acid. This can happen if the sample is not completely dry. These extra peaks can sometimes be resolved by dissolving the sample in a solvent containing a small amount of water and then re-evaporating, or by using the sample directly in the next step where aqueous conditions will hydrolyze the boroxine back to the boronic acid.
Purification Techniques Comparison
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure material, scalable. | Requires a solid compound, risk of oiling out, potential for low recovery. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Can separate complex mixtures, applicable to oils and solids. | Can be time-consuming, may require solvent optimization, potential for compound degradation on silica. |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid. | Good for removing neutral and basic impurities. | Less effective for removing other acidic impurities. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require some optimization. A mixed solvent system of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or toluene) is a good starting point.
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a nonpolar solvent (e.g., hexane) and observe the solubility at room temperature. The compound should be sparingly soluble. Heat the mixture; the compound should dissolve completely. If it does not, add a minimal amount of a co-solvent (e.g., ethyl acetate) dropwise until it dissolves.
-
Dissolution: In a larger flask, add the crude this compound and the chosen solvent system. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is for the purification of this compound using silica gel chromatography.
Methodology:
-
Stationary Phase and Eluent Selection: Start with a relatively nonpolar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation between the desired product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the column.
-
Elution: Elute the column with the chosen solvent system. If necessary, a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate) can be used to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting guide for common purification issues.
References
Technical Support Center: 5-Bromo-2-ethoxyphenylboronic acid Coupling Reactions
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromo-2-ethoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the primary side reactions I should be aware of?
A1: Low yields in the Suzuki coupling of this compound are commonly attributed to three main side reactions:
-
Protodeborylation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-bromo-1-ethoxybenzene. Electron-rich arylboronic acids, such as the one , are particularly susceptible to this side reaction, which can be promoted by base and the presence of water.[1][2][3]
-
Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. The presence of oxygen and certain palladium(II) species in the reaction mixture can promote homocoupling.[2][4][5]
-
Hydrolytic Deboronation: Under certain conditions, especially with prolonged reaction times or in the presence of strong bases, the boronic acid can undergo hydrolysis, leading to inactive boron species.[6][7]
Q2: Why is this compound particularly prone to protodeborylation?
A2: The ethoxy group at the ortho position is strongly electron-donating, which increases the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to electrophilic attack by a proton, leading to the cleavage of the carbon-boron bond.[8][9]
Q3: What role does the base play in the side reactions of this compound?
A3: The base is crucial for activating the boronic acid to form the boronate species required for transmetalation in the Suzuki-Miyaura catalytic cycle.[10] However, the choice and strength of the base can also influence the extent of side reactions. Stronger bases can accelerate the desired reaction but may also increase the rate of protodeborylation.[11] It is a delicate balance that often requires optimization for each specific substrate pair.
Q4: Can the choice of solvent affect the outcome of the coupling reaction?
A4: Yes, the solvent system plays a critical role. It affects the solubility of the reactants, the activity of the catalyst, and the strength of the base.[12] While some water is often beneficial for dissolving the base and facilitating the catalytic cycle, excessive water can promote protodeborylation.[12][13] Biphasic solvent systems like toluene/water or dioxane/water are commonly used.[12]
Q5: How does the palladium catalyst and ligand selection influence the prevalence of side reactions?
A5: The catalyst and ligand system is critical for a successful Suzuki coupling. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, which can sometimes outcompete side reactions. However, some ligand systems may also inadvertently promote side reactions like protodeborylation.[11][14] If you are observing significant side products, screening different catalyst and ligand combinations is a recommended troubleshooting step.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation, starting materials consumed | Protodeborylation is the dominant pathway. | - Use a milder base (e.g., K₂CO₃, KF) instead of strong bases like NaOH or K₃PO₄.[15] - Minimize water in the reaction by using anhydrous solvents. - Lower the reaction temperature and shorten the reaction time.[11] - Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) which can hydrolyze slowly in situ.[8] |
| Significant amount of symmetrical biaryl (homocoupling product) observed | Presence of oxygen or Pd(II) species. | - Ensure the reaction mixture is thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) before adding the catalyst.[4][11] - Use a fresh, high-quality Pd(0) catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction. - A higher catalyst loading might favor the cross-coupling over homocoupling. |
| Reaction stalls with remaining starting materials | Catalyst deactivation or insolubility of reagents. | - Catalyst may have decomposed to palladium black.[16] Consider using a more robust ligand or a lower reaction temperature. - Check the solubility of all reactants in the chosen solvent system. A different solvent or co-solvent may be necessary.[15] |
| Inconsistent results between batches | Reagent quality or reaction setup. | - Verify the purity of this compound, as boronic acids can degrade over time.[4] - Ensure consistent and efficient degassing of the reaction mixture for each run. - Use a consistent quality and preparation method for the base. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol for Minimizing Protodeborylation
-
Esterification: Convert this compound to its pinacol ester derivative.
-
Reaction Setup: In an oven-dried vial, combine the aryl halide (1.0 equiv.), the boronic ester (1.2 equiv.), and a fluoride-based base such as CsF or KF (2.0 equiv.).
-
Anhydrous Conditions: Use anhydrous solvents (e.g., THF, Dioxane) and ensure all reagents are dry.
-
Catalyst and Reaction: Follow steps 3-8 from the general protocol, maintaining a strictly inert and anhydrous environment.
Visual Guides
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reactions in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Reactions with 5-Bromo-2-ethoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields in Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-ethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki reactions with this substrate are often linked to a few key factors. Due to the electron-donating ethoxy group and the ortho-substituent, both electronic effects and steric hindrance can play a significant role. Here’s a checklist of primary areas to troubleshoot:
-
Catalyst Inactivity: The active Pd(0) species is crucial. Your Pd(II) precatalyst may not be reducing effectively, or the catalyst may have decomposed.[1][2] Ensure you are using a fresh, high-quality catalyst and consider using a more robust, air-stable precatalyst.
-
Oxygen Contamination: Pd(0) catalysts are sensitive to oxygen.[1][2][3] Inadequate degassing of your solvent and reaction mixture can lead to catalyst deactivation and promote side reactions like homocoupling.[4][5]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and highly interdependent.[1][6] The base must be strong enough to promote transmetalation but not so strong as to cause degradation. The solvent system needs to facilitate the solubility of all components.
-
Protodeboronation: Boronic acids, especially electron-rich ones, can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7][8] This is a common side reaction that consumes your starting material.
-
Steric Hindrance: The ethoxy group at the 2-position introduces steric bulk, which can slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination.[9]
Q2: I am observing significant formation of a biaryl homocoupling product (biphenyl of this compound). How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common byproduct, often exacerbated by the presence of oxygen.[4][5] Here are some strategies to minimize it:
-
Rigorous Degassing: Ensure your reaction mixture and solvent are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1][10]
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce the amount of Pd(II) species in solution that can promote homocoupling.[2]
-
Stoichiometry Control: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help, but a large excess may lead to more homocoupling.[10]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[11]
Q3: What are the recommended starting conditions (catalyst, ligand, base, solvent) for a Suzuki reaction with this compound?
A3: For an electron-rich and sterically hindered substrate like this compound, a good starting point would be to use a robust catalyst system known to be effective for challenging couplings.
-
Catalyst: A modern palladacycle precatalyst (e.g., a G3 or G4 Buchwald precatalyst) or a combination of Pd₂(dba)₃ with a suitable ligand is often a good choice.[1][11] A typical loading is 1-2 mol%.
-
Ligand: A bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos is highly recommended to overcome the steric hindrance and promote efficient oxidative addition and reductive elimination.[8][12]
-
Base: A moderately strong base is often effective. Potassium phosphate (K₃PO₄) is a reliable choice for many Suzuki reactions.[6][8] Cesium carbonate (Cs₂CO₃) is another excellent, though more expensive, option.
-
Solvent: A mixture of an organic solvent and water is common. A 4:1 to 10:1 mixture of 1,4-dioxane/water or Toluene/water is a standard starting point.[2][6][10]
Troubleshooting Guide
Issue 1: Low Conversion of Starting Materials
If you observe a significant amount of unreacted starting materials, consider the following optimization steps. The table below summarizes the effect of different parameters on the reaction yield.
| Parameter | Recommended Change | Rationale |
| Temperature | Increase temperature in 10-20°C increments (e.g., from 80°C to 100°C). | Sterically hindered substrates often require higher thermal energy to overcome activation barriers.[8] |
| Base | Switch to a stronger or more soluble base. | If using a carbonate like K₂CO₃, consider switching to K₃PO₄ or Cs₂CO₃, which are often more effective for hindered substrates.[6][8] |
| Ligand | Use a bulkier, more electron-rich ligand. | Ligands like XPhos or SPhos can accelerate the rate-limiting oxidative addition and reductive elimination steps for challenging substrates.[8][12] |
| Solvent | Screen different solvent systems. | Aprotic polar solvents like DMF or ethereal solvents like THF or dioxane can influence catalyst stability and reactant solubility.[8][13] |
| Catalyst Loading | Cautiously increase catalyst loading (e.g., from 1 mol% to 2.5 mol%). | This should be a last resort, but can help if catalyst deactivation is the primary issue.[2] |
Issue 2: Formation of Protodeboronation Byproduct
If you identify the corresponding arene (1-bromo-4-ethoxybenzene) as a major byproduct, your boronic acid is undergoing protodeboronation.
| Parameter | Recommended Change | Rationale |
| Base | Use a weaker base or anhydrous conditions. | Strong bases and water can facilitate protodeboronation.[7] Using KF as the base in an anhydrous solvent might be beneficial.[14] |
| Reaction Time | Shorten the reaction time. | Protodeboronation is often time-dependent. A faster catalyst system can help "outrun" this side reaction.[15] |
| Boronic Acid Derivative | Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt. | These derivatives are generally more stable to the reaction conditions and release the boronic acid slowly in situ.[16][17] |
Experimental Protocols
Representative Protocol for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 10:1 mixture, 11 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).[6][10]
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][2]
-
Add the degassed solvent system (11 mL) via syringe.[10]
-
Heat the reaction mixture to 90-100°C with vigorous stirring for 12-16 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting common issues in Suzuki reactions.
Caption: A stepwise workflow for setting up and performing the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Overcoming poor solubility of 5-Bromo-2-ethoxyphenylboronic acid
Welcome to the technical support center for 5-Bromo-2-ethoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use in chemical synthesis, particularly its characteristically poor solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What can I do?
A1: Poor solubility is a known issue with many boronic acids. Here are several strategies to address this:
-
Solvent Selection: While complete dissolution at room temperature may not be necessary for the reaction to proceed, selecting an appropriate solvent is crucial. Ethers like 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, are common choices for Suzuki-Miyaura coupling reactions.[1] Aromatic hydrocarbons such as toluene can also be effective, particularly at elevated temperatures. Amide solvents like N,N-dimethylformamide (DMF) can also be used.
-
Heating: Gently heating the reaction mixture can significantly improve the solubility of the boronic acid. Many Suzuki-Miyaura reactions are run at elevated temperatures (e.g., 80-110 °C).
-
Co-solvents: The use of a co-solvent system, such as dioxane/water or THF/water, is a standard practice in Suzuki-Miyaura couplings. The aqueous portion, in conjunction with a base, helps to form the more soluble boronate salt in situ, which is the active nucleophile in the catalytic cycle.
-
Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution.
Q2: I am observing decomposition of my boronic acid during the reaction. How can I prevent this?
A2: Boronic acids can be prone to decomposition, particularly protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or at elevated temperatures. To mitigate this:
-
Use Milder Bases: Consider using milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
-
Convert to a More Stable Derivative: Converting the boronic acid to its corresponding potassium trifluoroborate salt or pinacol ester can significantly enhance its stability and often improves solubility. These derivatives are more resistant to protodeboronation and can be used directly in coupling reactions.
Q3: Can I use a phase-transfer catalyst to improve the reaction with my poorly soluble boronic acid?
A3: Yes, phase-transfer catalysts (PTCs) can be very effective in reactions where reactants are in different phases, which is often the case in Suzuki-Miyaura reactions with poorly soluble components. PTCs, such as tetrabutylammonium bromide (TBAB), facilitate the transfer of the boronate salt from the aqueous phase to the organic phase where the catalyst and the organic halide reside, thereby increasing the reaction rate.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility in Suzuki-Miyaura Coupling
This guide provides a systematic approach to troubleshooting poor solubility of this compound in a Suzuki-Miyaura coupling reaction.
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Notes |
| 1,4-Dioxane | Sparingly soluble to soluble with heating | A common solvent for Suzuki couplings, often used with water. |
| Tetrahydrofuran (THF) | Sparingly soluble to soluble with heating | Another common ethereal solvent for these reactions. |
| N,N-Dimethylformamide (DMF) | Generally soluble | A more polar aprotic solvent that can enhance solubility. |
| Toluene | Poorly soluble at RT, more soluble with heating | Often used in higher temperature reactions. |
| Water | Insoluble | An aqueous base is required to form the soluble boronate salt. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction flask, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Conversion of this compound to its Potassium Trifluoroborate Salt
This protocol describes the conversion of the boronic acid to a more stable and often more soluble potassium trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol
-
Water
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
Cool the boronic acid solution in an ice bath and slowly add the KHF₂ solution. A precipitate should form.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure.
-
To the remaining aqueous mixture, add acetone to precipitate the potassium trifluoroborate salt.
-
Collect the solid by vacuum filtration and wash with cold acetone and then diethyl ether.
-
Dry the solid under vacuum to yield the potassium 5-Bromo-2-ethoxyphenyltrifluoroborate.
Protocol 3: Conversion of this compound to its Pinacol Ester
This protocol details the formation of the pinacol ester, which can improve solubility in organic solvents and enhance stability.
Materials:
-
This compound
-
Pinacol
-
Anhydrous solvent (e.g., THF or Toluene)
-
A drying agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine this compound and an equimolar amount of pinacol.
-
Add a sufficient amount of anhydrous solvent (THF or toluene) to suspend the reagents.
-
If using a drying agent, add anhydrous MgSO₄ to the mixture.
-
Heat the mixture to reflux and stir for several hours. The reaction progress can be monitored by TLC or NMR.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the drying agent (if used).
-
Remove the solvent under reduced pressure.
-
The crude pinacol ester can often be used without further purification. If necessary, it can be purified by column chromatography on silica gel.
Visualizing Workflows and Pathways
Caption: A generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: A decision-making workflow for overcoming the poor solubility of this compound.
References
Protodeboronation of 5-Bromo-2-ethoxyphenylboronic acid and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the protodeboronation of 5-Bromo-2-ethoxyphenylboronic acid during their experiments, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Issue: Significant Protodeboronation Observed (Formation of 1-Bromo-4-ethoxybenzene)
Initial Checks:
-
Confirm Reagent Quality: Ensure the this compound is of high purity and has been stored under appropriate conditions (cool, dry, and inert atmosphere) to prevent degradation.[1]
-
Solvent Purity: Use anhydrous solvents to minimize the presence of water, a key component in protodeboronation.[1][2][3] Consider using freshly dried and degassed solvents.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen-mediated decomposition pathways.
Troubleshooting Steps:
| Potential Cause | Recommended Solution | Experimental Protocol |
| Strong Base | Switch to a weaker, non-hydroxide base. Mild bases are effective for the coupling while minimizing protodeboronation.[2] Recommended bases include K₃PO₄, K₂CO₃, or Cs₂CO₃.[2] Avoid strong bases like NaOH and KOH.[2] | See Protocol 1: Suzuki-Miyaura Coupling with a Weaker Base. |
| Presence of Water | Employ anhydrous reaction conditions. While some Suzuki reactions benefit from a small amount of water, excess water promotes protodeboronation.[2] | See Protocol 2: Anhydrous Suzuki-Miyaura Coupling. |
| High Reaction Temperature | Lower the reaction temperature. Elevated temperatures can accelerate protodeboronation more than the desired coupling reaction.[2][4] Attempt the reaction at a lower temperature (e.g., 60-80 °C) that still allows for efficient catalytic turnover.[2] | See Protocol 3: Low-Temperature Suzuki-Miyaura Coupling. |
| Inefficient Catalytic System | Optimize the catalyst and ligands to accelerate the cross-coupling reaction, thereby reducing the time the boronic acid is exposed to potentially degrading conditions.[2][5] | Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[2] Employ robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands).[2] Use pre-formed, active Pd(0) catalysts. |
| Slow Reaction Rate | Consider using a "slow-release" strategy with a boronic acid derivative to maintain a low concentration of the free boronic acid in the reaction mixture.[5][6][7] | Convert the boronic acid to its corresponding MIDA (N-methyliminodiacetic acid) boronate ester or trifluoroborate salt. These derivatives are more stable and slowly release the boronic acid under the reaction conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[5] In the case of this compound, this results in the formation of 1-bromo-4-ethoxybenzene. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates purification.[4]
Q2: What are the main factors that cause protodeboronation?
A2: The primary factors that promote protodeboronation include:
-
Presence of a proton source: Water is a common proton source in many reaction setups.[1]
-
Type and strength of the base: Strong bases, especially hydroxides, can accelerate the base-catalyzed protodeboronation mechanism.[2][5]
-
Elevated temperatures: Higher reaction temperatures can increase the rate of this side reaction.[2]
-
Prolonged reaction times: Longer exposure of the boronic acid to the reaction conditions increases the likelihood of decomposition.[1]
-
Inefficient catalysis: A slow desired reaction leaves the boronic acid vulnerable to side reactions for a longer period.[2]
Q3: Can the choice of solvent influence the extent of protodeboronation?
A3: Yes, the solvent plays a crucial role. The presence of water in the solvent is a key driver for protodeboronation.[1] Using anhydrous solvents is a primary strategy for prevention.[2][3] Some common anhydrous solvents for Suzuki-Miyaura coupling include toluene, dioxane, and THF.[2]
Q4: Are there alternative reagents to this compound that are more resistant to protodeboronation?
A4: Yes, derivatives of the boronic acid can be used. N-methyliminodiacetic acid (MIDA) boronate esters and organotrifluoroborates are more stable alternatives.[5] These compounds act as "slow-release" sources of the boronic acid, keeping its concentration low throughout the reaction and thus minimizing side reactions.[5][6][7] Pinacol esters are also generally more stable than the corresponding boronic acids.[8][9]
Q5: How can I monitor the progress of my reaction and detect protodeboronation?
A5: You can monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). To detect protodeboronation, you should look for the appearance of the byproduct, 1-bromo-4-ethoxybenzene. Comparing the reaction mixture to a standard of this byproduct will help in its identification.
Quantitative Data Summary
The following table summarizes the influence of various reaction parameters on the extent of protodeboronation based on general observations for arylboronic acids.
| Parameter | Condition Favoring Protodeboronation | Condition Minimizing Protodeboronation | Expected Outcome |
| Base | Strong Bases (e.g., NaOH, KOH) | Weak, Anhydrous Bases (e.g., K₃PO₄, Cs₂CO₃)[2] | Significant reduction in protodeboronation. |
| Temperature | High Temperature (>100 °C) | Lower Temperature (60-80 °C)[2] | Slower reaction but reduced side product formation. |
| Water Content | High Water Content (e.g., aqueous solvent mixtures) | Anhydrous Conditions[2][3] | Minimized protodeboronation. |
| Reaction Time | Prolonged Reaction Time | Shorter Reaction Time | Less opportunity for boronic acid decomposition.[1] |
| Catalyst Activity | Low Catalyst Activity/Loading | High Catalyst Activity/Loading[2] | Faster desired reaction outcompetes protodeboronation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with a Weaker Base
This protocol outlines a general procedure using a weaker, anhydrous base to suppress protodeboronation.
Materials:
-
This compound (1.2 - 1.5 eq)
-
Aryl halide (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[2]
-
Anhydrous potassium phosphate (K₃PO₄, 2.0 - 3.0 eq)[2]
-
Anhydrous solvent (e.g., Toluene, Dioxane, or 2-MeTHF)[2]
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven (>120 °C) and cool under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: In a Schlenk flask under an inert atmosphere, add the aryl halide, anhydrous K₃PO₄, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Boronic Acid Addition: Add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete as monitored by TLC or GC/LC-MS.[2]
Protocol 2: Anhydrous Suzuki-Miyaura Coupling
This protocol emphasizes the use of strictly anhydrous conditions.
Materials:
-
Same as Protocol 1
-
Activated molecular sieves (4Å)
Procedure:
-
Preparation: Dry all glassware and reagents as in Protocol 1. Add activated molecular sieves to the reaction flask.
-
Reagent and Solvent Addition: Follow steps 2-4 from Protocol 1, ensuring all transfers are done under a positive pressure of inert gas.
-
Reaction: Proceed as in step 5 of Protocol 1.
Protocol 3: Low-Temperature Suzuki-Miyaura Coupling
This protocol is designed for substrates that are particularly sensitive to thermal decomposition.
Materials:
-
Same as Protocol 1
-
A highly active palladium catalyst/ligand system (e.g., a Buchwald-type pre-catalyst and ligand)
Procedure:
-
Preparation and Reagent Addition: Follow steps 1-4 from Protocol 1, using a highly active catalyst system.
-
Reaction: Heat the mixture to a lower temperature (e.g., 60 °C) and stir. The reaction may require a longer time, but the lower temperature will help to minimize protodeboronation. Monitor the reaction closely.
Visualizations
Caption: Competing pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in 5-Bromo-2-ethoxyphenylboronic Acid Reactions
<
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers encountering catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-ethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound has stalled or resulted in a low yield. What are the primary causes of catalyst deactivation?
A1: Low yields or reaction failure when using this compound can be attributed to several key factors that lead to the deactivation of the palladium catalyst. The most common issues include:
-
Palladium Precipitation (Palladium Black): The active Pd(0) catalyst can aggregate and precipitate out of the solution as inactive palladium black.[1][2] This is often caused by ligand degradation or the presence of oxygen in the reaction mixture.[2][3]
-
Ligand Degradation: Phosphine-based ligands, which are crucial for stabilizing the active catalyst, can be sensitive to air and moisture.[2] Oxidation of the phosphine to phosphine oxide renders the ligand unable to coordinate with the palladium center, leading to catalyst deactivation.[1][2]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom.[3][4] This is particularly common with electron-rich boronic acids like this compound, especially under aqueous and strongly basic conditions.[3]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydrides called boroxines. While sometimes reactive, their formation can complicate reaction kinetics and stoichiometry, potentially leading to lower yields.[5][6]
-
Starting Material Impurities: Impurities present in the this compound, the aryl halide, the base, or the solvent can act as catalyst poisons.[4]
Q2: The reaction mixture has turned black and a precipitate has formed. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate is a strong indicator of palladium black, which is aggregated, inactive palladium metal.[2] This signifies that the phosphine ligands are no longer effectively stabilizing the Pd(0) species in the catalytic cycle.[1]
Prevention Strategies:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use to remove dissolved oxygen, which can oxidize both the catalyst and the phosphine ligands.[2][4] Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Use of Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to be both electron-rich and sterically hindered.[3] This enhances their bond to the palladium center, preventing dissociation and subsequent aggregation.
-
Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere (Argon or Nitrogen) from start to finish to prevent oxygen from entering the system.[3]
Q3: I suspect protodeboronation is consuming my this compound. How can I minimize this side reaction?
A3: Protodeboronation is a common issue with electron-rich boronic acids.[3] The ethoxy group on your substrate makes it particularly susceptible.
Mitigation Strategies:
-
Use Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous solvents and bases can significantly reduce its occurrence.[3]
-
Select a Milder Base: Strong bases can accelerate protodeboronation.[3] Consider using weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong bases like potassium phosphate (K₃PO₄) or sodium hydroxide (NaOH).[3]
-
Convert to a Boronic Ester: Boronic acids can be converted to more stable esters, such as pinacol esters. These are generally more resistant to protodeboronation and can be used as effective coupling partners.[4]
Q4: How does the choice of ligand impact catalyst stability and reaction outcome?
A4: The ligand is arguably the most critical component for maintaining catalyst activity. Its primary roles are to stabilize the Pd(0) species and to modulate its reactivity.[1]
-
Steric Bulk: Bulky ligands, like Buchwald-type biarylphosphines (e.g., SPhos, XPhos), promote the formation of monoligated Pd(0)L species, which are often the most active for oxidative addition.[7] The bulk also facilitates the final reductive elimination step to release the product.[8]
-
Electron-Donating Ability: Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step, especially with less reactive aryl chlorides or bromides.[8]
-
Bite Angle (for bidentate ligands): For ligands like Xantphos, a wide "bite angle" can promote reductive elimination and stabilize the catalyst against decomposition pathways.
Troubleshooting Guides
Guide 1: Diagnosing the Cause of Low Yield
This guide provides a logical workflow to identify the root cause of a failed or low-yielding reaction.
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Data Summary for Condition Screening
When troubleshooting, it's essential to screen various parameters. The following table provides a starting point for optimizing the reaction of this compound with a generic aryl halide partner (Ar-X).
Table 1: Condition Screening for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 35 | Significant Pd black formation. |
| 2 | Pd₂(dba)₃ (1) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 92 | Homogeneous, clean reaction. |
| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF/H₂O | 70 | 65 | Moderate yield, some homocoupling. |
| 4 | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane | 100 | 88 | Good yield, slower than Entry 2. |
| 5 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH/H₂O | 90 | 95 | Excellent yield, robust conditions. |
Catalyst Deactivation Pathways
Understanding how an active catalyst can be diverted into an inactive state is key to preventing it. The primary deactivation pathways are visualized below.
Caption: Common catalyst deactivation pathways from the active cycle.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening
This protocol provides a robust starting point for the reaction. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv, ensure it is finely powdered).
-
Catalyst Addition: In a separate vial, weigh the palladium source and the phosphine ligand. Add them to the reaction vial.
-
Solvent Addition: Add the degassed solvent (or solvent mixture) to the vial to achieve a typical concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: After the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound Pinacol Ester
If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is recommended.[9]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., toluene or THF, approx. 0.5 M).
-
Dehydration: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or place the reaction under a Dean-Stark apparatus to remove water.
-
Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) overnight.
-
Isolation: Filter off the drying agent (if used) and wash with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude pinacol ester.
-
Purification: The crude ester can often be used directly in the subsequent Suzuki-Miyaura coupling. If necessary, it can be purified by column chromatography on silica gel.
-
Coupling Note: When using the pinacol ester in a Suzuki reaction, a fluoride source such as CsF or KF is often required as the base to facilitate transmetalation.[9]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 5-Bromo-2-ethoxyphenylboronic acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling reactions of 5-Bromo-2-ethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no conversion in a Suzuki-Miyaura coupling reaction is a common issue that can often be traced back to several key areas:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it could be deactivating prematurely. The quality of the palladium source is crucial.[1][2]
-
Suboptimal Reaction Conditions: The temperature may be too low, the base too weak, or the solvent system inappropriate for the specific substrates.[1]
-
Poor Reagent Quality: The purity of all starting materials, including this compound, the aryl halide, the base, and the solvent, is critical. Boronic acids, in particular, can degrade over time.[1]
-
Oxygen Contamination: The Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to rapid catalyst deactivation.[1][2]
Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids like this compound.[1][3] Here are some strategies to mitigate it:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), can protect it from protodeboronation.[3]
Q3: Homocoupling of the boronic acid is a major side product in my reaction. What are the causes and how can I prevent it?
A3: Homocoupling of the boronic acid is frequently caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[4] To minimize this side reaction, rigorous degassing of the solvent and reaction mixture is essential. Running the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) is critical.[1]
Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
A4: A good starting point for the Suzuki-Miyaura coupling of this compound would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand. A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water, in a ratio of approximately 4:1 to 10:1.[5][6] A moderately strong base such as K₂CO₃ or K₃PO₄ is often effective.[7] The reaction is typically heated to a temperature between 80-100 °C.[6]
Q5: How does the choice of solvent impact the reaction?
A5: The solvent plays a crucial role in a Suzuki-Miyaura reaction. It must solubilize the reactants and catalyst, and it can also influence the activity of the catalyst and the strength of the base.[8] For instance, polar aprotic solvents like DMF can sometimes lead to different selectivities compared to less polar solvents like THF or toluene.[9][10] The presence of water in many solvent systems is also important as it can help to dissolve the inorganic base and facilitate key steps in the catalytic cycle.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | Inactive or decomposed catalyst. | Use a fresh batch of palladium catalyst or a more robust, air-stable precatalyst. Ensure proper storage of the catalyst under an inert atmosphere.[1][2] |
| Inadequate degassing of the reaction mixture. | Thoroughly degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using the freeze-pump-thaw method.[2] | |
| Suboptimal solvent system. | Screen a variety of solvents, such as 1,4-dioxane/water, toluene/water, or DMF. The optimal solvent can be substrate-dependent.[9] | |
| Incorrect base or base strength. | Try different bases, such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The choice of base and solvent are often interdependent.[1][7] | |
| Significant Protodeboronation | Presence of excess water. | Use anhydrous solvents and ensure all glassware is thoroughly dried.[1] |
| Base is too strong. | Switch to a milder base like KF or K₂CO₃.[1] | |
| Boronic acid instability. | Consider converting the boronic acid to a more stable pinacol ester derivative.[3] | |
| Formation of Homocoupling Byproduct | Presence of oxygen in the reaction. | Ensure rigorous exclusion of oxygen by maintaining a positive pressure of an inert gas throughout the reaction setup and duration.[1] |
| Slow transmetalation step. | Optimize the reaction conditions (e.g., temperature, base, solvent) to favor the cross-coupling pathway. | |
| Reaction Stalls Before Completion | Catalyst deactivation (e.g., formation of palladium black). | Lower the reaction temperature or use a more stable catalyst/ligand system.[3] |
| Poor solubility of reactants or intermediates. | Change the solvent system to one that provides better solubility for all components at the reaction temperature. |
Data Presentation
The following table presents representative data on the effect of different solvent systems on the yield of Suzuki-Miyaura coupling reactions with electron-rich phenylboronic acids, which can serve as a guide for optimizing the reaction of this compound.
| Solvent System (v/v) | Base | Typical Temperature (°C) | Representative Yield (%) | Notes |
| 1,4-Dioxane / H₂O (4:1) | K₃PO₄ | 90 | 92 | A robust and commonly used system for electron-rich substrates.[7] |
| Toluene / H₂O (10:1) | Na₃PO₄ | 100 | ~80 | Good for substrates where higher temperatures are needed; ensure vigorous stirring.[11] |
| DMF / H₂O (1:1) | K₂CO₃ | 75-110 | 95-98 | A highly polar solvent that can enhance reaction rates, but may also promote side reactions.[9][12] |
| Ethanol / H₂O | K₂CO₃ | 60-80 | High | A greener solvent option that can be effective for some substrates.[13][14] |
| THF / H₂O | NaOH | 50-80 | Variable | A common solvent, but strong bases like NaOH may increase protodeboronation.[15] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere chemistry
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).[6]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.[6]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., to achieve a 0.1 M concentration of the limiting reagent).[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system.[16]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. rose-hulman.edu [rose-hulman.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Removal of Boronic Acid Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing boronic acid byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing boronic acid and its byproducts?
A1: The most prevalent methods for removing boronic acid and its byproducts include:
-
Aqueous Workup/Extraction: This involves washing the reaction mixture with a basic aqueous solution to convert the boronic acid into a more water-soluble boronate salt.[1][2]
-
Scavenger Resins: These are solid supports functionalized with groups that selectively bind to boronic acids, allowing for their removal by simple filtration.[3][4][5]
-
Complexation/Precipitation: Reagents like diethanolamine can be added to form a complex with the boronic acid, which then precipitates out of the solution and can be filtered off.[1][6]
-
Chromatography: While sometimes challenging, techniques like flash column chromatography using silica gel or neutral alumina can be effective for separating boronic acids from the desired product.[7]
-
Recrystallization: This classic purification technique can be effective if the desired product is a solid and has different solubility properties than the boronic acid byproduct.[1][7]
-
Derivatization: Converting the boronic acid to a potassium trifluoroborate salt can alter its properties, facilitating easier removal.[4]
Q2: Why is my standard aqueous workup failing to remove the boronic acid impurity?
A2: A standard aqueous workup might fail for a few reasons. Boronic acid is a weak Lewis acid and may not be fully ionized if the pH of the wash is not high enough.[1][4] Additionally, if your product has some water solubility, it may be lost during the extraction process.
Q3: Can I use standard silica gel chromatography to remove boronic acid byproducts?
A3: While possible, it is often not the most effective method. Boronic acids can be quite polar and may streak or co-elute with polar products on a silica gel column.[1][4] In some cases, using neutral alumina or impregnating the silica gel with boric acid can improve separation.[7][8]
Q4: What are scavenger resins and how do they work for boronic acid removal?
A4: Scavenger resins are solid supports, typically polymers, that have been functionalized with chemical groups that react with and bind to specific molecules.[3] For boronic acid removal, resins are often functionalized with diol groups (like diethanolamine) or other functionalities that form stable, covalent bonds with boronic acids.[5][9][10] The resin is added to the crude reaction mixture, stirred, and then the resin-bound boronic acid is simply filtered off, leaving the purified product in solution.[4]
Troubleshooting Guide
Issue: Boronic acid byproduct is co-eluting with my product during silica gel chromatography.
| Potential Cause | Suggested Solution |
| Similar polarity of the product and the boronic acid byproduct.[4] | Use a Boron Scavenger Resin: This is often the most effective solution as it selectively removes the boronic acid before chromatography.[4] Resins with diol or guanidine functional groups are particularly effective.[9] |
| Modify the Chromatographic Conditions: Try using a different solvent system or switch to a different stationary phase like neutral alumina.[7] | |
| Derivatize the Boronic Acid: Convert the boronic acid to its potassium trifluoroborate salt, which will have different chromatographic behavior.[4] | |
| Complexation/Precipitation: Before chromatography, treat the crude mixture with diethanolamine to precipitate the boronic acid adduct.[6][11] |
Issue: Aqueous extraction with a basic solution is not completely removing the boronic acid.
| Potential Cause | Suggested Solution |
| The pH of the aqueous wash is not high enough to fully deprotonate the boronic acid.[4] | Increase the pH: Use a 1-2 M solution of a strong base like NaOH or K₂CO₃ to ensure the pH is above 10.[4][12] |
| The boronate salt still has some solubility in the organic layer. | Add a Complexing Agent: Add a diol such as D-sorbitol to the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate, which significantly improves its partitioning into the aqueous phase.[4][13] |
| The organic solvent is too polar and is co-extracting the boronic acid. | Change the Organic Solvent: If your product is soluble in less polar solvents, consider using diethyl ether or toluene for the extraction to minimize the carryover of the polar boronic acid.[4] |
Quantitative Data Summary
The efficiency of boronic acid removal can vary significantly depending on the chosen method, the specific boronic acid, and the nature of the desired product. The following table summarizes available data on the efficiency of different removal techniques.
| Removal Method | Typical Efficiency/Recovery | Notes |
| Scavenger Resins | High removal efficiency, often >95% | The exact efficiency depends on the specific resin and the reaction conditions. |
| Aqueous Extraction with Sorbitol | Significantly enhanced removal compared to basic wash alone. | The formation of a highly water-soluble boronate-sorbitol complex drives the extraction.[4] |
| Complexation with Diethanolamine | Can lead to high recovery of the purified product after filtration. | The efficiency depends on the crystallinity and precipitation of the diethanolamine adduct.[6] |
| Liquid-Liquid Extraction | Extraction efficiency of 99.9% has been reported for boron with isooctanol in kerosene over four stages.[14] | The efficiency is highly dependent on the solvent system, pH, and number of extractions. |
Experimental Protocols
Protocol 1: Enhanced Aqueous Workup with a Complexing Agent
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Basic Wash: Prepare a 1 M aqueous solution of NaOH or K₂CO₃.
-
Addition of Complexing Agent: To the basic solution, add D-sorbitol to a final concentration of 0.5 M.
-
Extraction: Transfer the diluted reaction mixture and the basic sorbitol solution to a separatory funnel. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Repeat Extraction: Repeat the extraction with the basic sorbitol solution two more times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Removal of Boronic Acid using a Scavenger Resin
-
Resin Selection: Choose a scavenger resin with a high affinity for boronic acids, such as one functionalized with diethanolamine (DEAM) or a diol.[5][9]
-
Reaction Completion: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the mixture to room temperature.
-
Resin Addition: Add the scavenger resin to the reaction mixture (typically 2-4 equivalents relative to the boronic acid).
-
Stirring: Stir the resulting slurry at room temperature for 1-4 hours. The optimal time may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Protocol 3: Complexation and Precipitation with Diethanolamine
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent, such as methylene chloride or ether.[6][15]
-
Diethanolamine Addition: While stirring, add diethanolamine (1.0 equivalent relative to the boronic acid) dropwise.[6][16]
-
Precipitation: A precipitate of the diethanolamine-boronic acid adduct should form. This may be preceded by the initial solid dissolving completely.[6]
-
Stirring: Continue to stir the slurry for 15-30 minutes to ensure complete precipitation.[6][16]
-
Isolation: Isolate the white solid precipitate by vacuum filtration.
-
Washing: Wash the filtered solid with a small amount of cold solvent.
-
Product Recovery: The filtrate contains the desired product, which can be further purified if necessary. Concentrate the filtrate under reduced pressure to obtain the product.
Visualizations
Caption: General workflow for the removal of boronic acid byproducts.
Caption: Workflow for aqueous extraction of boronic acid byproducts.
Caption: Workflow for boronic acid removal using scavenger resins.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. suprasciences.com [suprasciences.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
5-Bromo-2-ethoxyphenylboronic acid stability issues in solution
Technical Support Center: 5-Bromo-2-ethoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of this compound in solution. This resource is intended for researchers, scientists, and drug development professionals to help mitigate common issues encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound, like many other arylboronic acids, is its susceptibility to degradation through protodeboronation. This is a process where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-bromo-4-ethoxybenzene. This side reaction consumes the boronic acid, leading to lower yields in coupling reactions and complicating product purification.
Q2: Which factors can accelerate the degradation of this compound in solution?
A2: Several factors can promote the degradation of this compound:
-
Basic Conditions: Many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed under basic conditions. The base can activate the boronic acid to form a boronate species, which can be more prone to protodeboronation.[1]
-
Presence of Water: Water can act as a proton source, facilitating the cleavage of the carbon-boron bond.[1]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.[1]
-
Oxygen: The presence of oxygen can lead to oxidative degradation pathways and can also contribute to the decomposition of palladium catalysts used in cross-coupling reactions, which in turn can affect the boronic acid's stability in the reaction mixture.[2]
-
Electron-Donating Groups: The 2-ethoxy group is electron-donating, which increases the electron density on the aromatic ring. This can make the carbon-boron bond more susceptible to cleavage under certain conditions.[3][4]
Q3: How should this compound be stored to ensure its stability?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[5][6][7] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen.
Q4: Can I pre-dissolve this compound and store it as a stock solution?
A4: It is generally not recommended to store this compound as a stock solution for extended periods, especially in protic or aqueous solvents, due to the risk of degradation. If a stock solution is necessary, it should be prepared fresh in a dry, aprotic solvent and used as quickly as possible.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
The desired cross-coupled product is obtained in low yield.
-
A significant amount of the protodeboronated byproduct (1-bromo-4-ethoxybenzene) is observed in the reaction mixture (e.g., by GC-MS or LC-MS analysis).
-
Unreacted starting materials are present.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Protodeboronation | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (N₂ or Ar).[4] 2. Optimize Base: Switch to a weaker base (e.g., K₂CO₃, Cs₂CO₃, or KF) instead of strong bases like NaOH or KOH. The choice of base can significantly impact the rate of protodeboronation.[1] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize the rate of decomposition.[1] 4. Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin), which can be more resistant to premature decomposition.[4] |
| Catalyst Deactivation | 1. Degas Solvents Thoroughly: Oxygen can decompose the palladium catalyst. Ensure solvents are properly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[2] 2. Use a Robust Catalyst System: For sterically hindered substrates like this one, consider using a more robust catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the desired cross-coupling over catalyst decomposition.[4] |
| Poor Solubility | 1. Solvent Screening: The solubility of boronic acids can vary significantly between solvents.[8][9] Experiment with different solvent systems (e.g., dioxane/water, toluene/water, DMF) to ensure all reaction components are adequately dissolved.[3] |
Issue 2: Inconsistent Reaction Results
Symptoms:
-
The yield of the desired product varies significantly between batches, even when following the same procedure.
-
The amount of byproduct formation is unpredictable.
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Variable Quality of Boronic Acid | 1. Check Purity: The purity of the boronic acid can vary. It can sometimes exist in equilibrium with its anhydride (a boroxine). The presence of impurities can affect the reaction. 2. Proper Storage: Ensure the boronic acid has been stored correctly in a tightly sealed container away from moisture and light.[10][11] |
| Inconsistent Inert Atmosphere | 1. Standardize Inert Gas Procedure: Ensure a consistent and effective procedure for establishing an inert atmosphere in the reaction vessel for every experiment. |
| Variations in Solvent Water Content | 1. Use Freshly Opened Anhydrous Solvents: The water content in solvents can change over time, especially after a bottle has been opened. Use freshly opened bottles of anhydrous solvents or dry the solvent before use. |
Experimental Protocols
Protocol 1: Monitoring Degradation of this compound by ¹H NMR
-
Sample Preparation: Prepare a solution of this compound (e.g., 10 mg/mL) in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture with D₂O).
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation to serve as the t=0 reference.
-
Time-Course Monitoring: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature) and acquire spectra at regular intervals (e.g., every hour, every 24 hours).
-
Data Analysis: Monitor the appearance of new peaks corresponding to the protodeboronated product (1-bromo-4-ethoxybenzene) and the decrease in the intensity of the peaks corresponding to the starting boronic acid. The relative integration of the peaks can be used to quantify the extent of degradation over time.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling to Minimize Degradation
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (0.02 equiv.) and a suitable ligand like SPhos (0.04 equiv.)).[4]
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.[4]
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., dioxane/water 4:1). This can be achieved by bubbling an inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.[4]
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for Suzuki-Miyaura coupling to minimize degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
- 10. tcichemicals.com [tcichemicals.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting failed Suzuki coupling with 5-Bromo-2-ethoxyphenylboronic acid
A technical support center guide to help researchers, scientists, and drug development professionals troubleshoot failed Suzuki coupling reactions involving 5-Bromo-2-ethoxyphenylboronic acid. This guide provides solutions in a question-and-answer format, detailed experimental protocols, and data summaries to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in Suzuki coupling reactions.
Q1: My Suzuki coupling reaction resulted in a low to zero yield. What are the primary factors to investigate?
A1: A failed Suzuki coupling can often be traced back to a few critical parameters. Given that this compound has an electron-donating ethoxy group ortho to the boronic acid, steric hindrance can be a significant factor.[1] A systematic check is the best approach.
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Boronic acids can degrade over time through processes like protodeboronation, especially if not stored correctly.[2][3] Consider using a fresh batch of this compound or verifying its purity.
-
Aryl Halide Reactivity: Ensure the purity of your aryl halide coupling partner. The general reactivity trend is I > Br > OTf >> Cl.[4]
-
Catalyst and Ligand Activity: Palladium catalysts, particularly Pd(II) precatalysts, can degrade. Phosphine ligands are often sensitive to air and can oxidize.[4] Using fresh, properly stored catalysts and ligands is crucial.
-
-
Reaction Conditions:
-
Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[2][5] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
Base Selection: The base is critical for activating the boronic acid for the transmetalation step.[6] For sterically hindered substrates, stronger bases are often required.[7]
-
Solvent Choice: The solvent must solubilize the reagents and stabilize the catalytic species.[4] Common choices include toluene, dioxane, or THF, often with a small amount of water to help dissolve the inorganic base.[8][9]
-
-
Catalyst System:
-
Catalyst Activation: The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[2] Consider using a more robust, air-stable precatalyst.
-
Ligand Choice: Standard ligands like PPh₃ may be ineffective for sterically hindered substrates.[7] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[7][10]
-
Q2: I'm observing significant amounts of a homocoupled biaryl product derived from my boronic acid. How can I prevent this?
A2: Homocoupling of boronic acids is a common side reaction that forms a symmetrical biaryl, reducing the yield of your desired product.[5] This is often caused by the presence of oxygen or issues with the palladium catalyst.
-
Oxygen Contamination: The primary cause of homocoupling is often an oxygen-mediated pathway.[5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the dimerization of the boronic acid.[8]
-
Solution: Rigorously degas all solvents (including water) and ensure the reaction vessel is thoroughly purged with an inert gas before adding the catalyst. Maintain a positive pressure of Argon or Nitrogen throughout the reaction.[5]
-
-
Palladium(II) Precatalysts: If you are using a Pd(II) source like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product before the main catalytic cycle begins.[5]
-
Ligand Choice: The ligand can influence the relative rates of cross-coupling versus homocoupling.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands promote the desired reductive elimination step to form the cross-coupled product, outcompeting the homocoupling pathway.[11]
-
Q3: My mass spectrometry analysis shows a byproduct corresponding to the loss of the boronic acid group (protodeboronation). What causes this and how can I minimize it?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond, consuming your starting material.[3] Electron-rich boronic acids can be susceptible to this side reaction, especially under harsh conditions.
-
Choice of Base: The base can promote protodeboronation.[4] While a strong base is often needed for sterically hindered substrates, an overly strong or highly aqueous base can accelerate this side reaction.
-
High Temperature/Long Reaction Times: Elevated temperatures and extended reaction times increase the likelihood of protodeboronation.
-
Solution: Optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation.[11] If the reaction is sluggish, it is often better to switch to a more active catalyst/ligand system rather than simply increasing the heat.
-
-
Boronic Acid Stability: The boronic acid itself may be inherently unstable under the reaction conditions.
Data & Condition Optimization
Optimizing reaction parameters is key to success, especially with challenging substrates.
Table 1: Comparative Guide for Base Selection
The choice of base significantly impacts yield. For sterically hindered boronic acids like this compound, stronger bases are often preferred.
| Base | Typical Solvent System | Strength | Common Application Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | Strong | Excellent for many Suzuki couplings, including those with hindered substrates. Often provides a good balance of reactivity and minimal side reactions.[7] |
| Cs₂CO₃ | Dioxane, Toluene | Strong | Highly effective, especially for difficult couplings. Its high solubility in organic solvents can be advantageous.[7] |
| K₂CO₃ | Toluene/H₂O, Ethanol/H₂O | Moderate | A standard, cost-effective choice. May require higher temperatures for less reactive partners.[6] |
| KF | Toluene, THF | Mild | Can be effective and may help minimize protodeboronation.[4] |
| t-BuOK | Dioxane, THF | Very Strong | Used for particularly challenging couplings with highly hindered substrates, though may increase side reactions.[10] |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[6][7][10] |
Table 2: Recommended Ligands for Sterically Hindered Couplings
Standard ligands like PPh₃ are often ineffective for substrates with ortho-substituents. Bulky, electron-rich ligands are required to facilitate the key steps of the catalytic cycle.[7]
| Ligand Class | Example Ligands | Key Features |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly effective for hindered substrates. Promote fast oxidative addition and reductive elimination.[7][13] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Offer high thermal stability and are very effective for forming tetra-ortho-substituted biaryls.[7][10] |
| Other Bulky Phosphines | P(t-Bu)₃ | Very electron-rich and effective, but can be pyrophoric. |
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling
This procedure provides a representative starting point for optimizing your reaction.
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is done by alternating between vacuum and the inert gas supply (3-5 cycles).
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, 0.1-0.2 M concentration with respect to the limiting reagent) via syringe.[2]
-
Reaction: Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[2]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[2]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 5-Bromo-2-ethoxyphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the column chromatography purification of 5-Bromo-2-ethoxyphenylboronic acid and related products.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the column chromatography of this compound on silica gel?
A1: Arylboronic acids, including this compound, are known to present several challenges during silica gel column chromatography. Due to their polar nature and the presence of the boronic acid moiety, they can strongly interact with the acidic silanol groups on the silica surface. This can lead to several issues:
-
Streaking or Tailing: The compound moves unevenly down the column, resulting in broad, elongated spots on a TLC plate and poor separation in the column.
-
Irreversible Adsorption: The compound binds so strongly to the silica gel that it cannot be eluted with common solvent systems, leading to low recovery.
-
Decomposition: The acidic nature of silica gel can promote the degradation of the boronic acid, potentially leading to the formation of impurities.
-
Formation of Boroxines (Anhydrides): Boronic acids can dehydrate on silica gel to form cyclic anhydrides known as boroxines. This can complicate the purification process as you may be trying to purify a mixture of the boronic acid and its boroxine.
Q2: What are the typical impurities I should expect when purifying this compound?
A2: Common impurities include unreacted starting materials from the synthesis, homocoupling byproducts where two molecules of the boronic acid have coupled together, and the protodeboronation product where the boronic acid group is replaced by a hydrogen atom. Residual palladium catalyst and ligands from a preceding cross-coupling reaction may also be present.
Q3: Are there alternatives to standard silica gel chromatography for purifying this compound?
A3: Yes, if standard silica gel chromatography proves problematic, several alternative strategies can be employed:
-
Modified Silica Gel: Using silica gel that has been treated with boric acid can help to reduce the strong interactions between the boronic acid and the stationary phase.
-
Different Stationary Phases: Neutral or basic alumina can be a good alternative to acidic silica gel. Reversed-phase chromatography using a C18 stationary phase is another option, particularly if the impurities have significantly different polarities.
-
Recrystallization: If the product is a solid and of sufficient purity, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Derivatization: The boronic acid can be converted into a more stable derivative, such as a pinacol ester or a trifluoroborate salt, which are often easier to purify by chromatography. The boronic acid can then be regenerated from the purified derivative. Another common technique is the formation of a diethanolamine adduct, which can often be isolated by crystallization.
Q4: What is an ideal Rf value to aim for when developing a solvent system for column chromatography?
A4: For effective separation during column chromatography, an Rf value for the desired compound in the range of 0.2 to 0.4 on a TLC plate is generally recommended.[1] This range typically provides a good balance between retention on the column and elution, allowing for separation from less polar and more polar impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Product is not eluting from the column (stuck at the origin) | 1. The solvent system is not polar enough.2. Strong interaction with the silica gel. | 1. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.2. Consider adding a small amount of a polar solvent like methanol to your eluent.3. If the product is still retained, consider switching to a different stationary phase like neutral alumina or C18 reversed-phase silica. |
| Product is eluting with the solvent front (high Rf) | The solvent system is too polar. | Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system. |
| Poor separation of the product from an impurity (spots are too close on TLC) | The selectivity of the solvent system is not optimal. | 1. Try a different solvent system. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone.2. Consider using a modified stationary phase, such as boric acid-impregnated silica gel, which can alter the interactions with your compound and impurities. |
| Streaking or tailing of the product spot on TLC and in the column | 1. Strong adsorption to the silica gel.2. The compound is decomposing on the silica gel.3. The column is overloaded with the sample. | 1. Add a small amount of a modifier to your eluent. For acidic compounds like boronic acids, adding a small amount of acetic acid (e.g., 0.1-1%) can sometimes improve peak shape. Conversely, a small amount of triethylamine can be used to neutralize the silica gel.2. Use a less acidic stationary phase like neutral alumina.3. Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight). |
| Low recovery of the product after purification | 1. Irreversible adsorption to the silica gel.2. Decomposition of the product on the column.3. Co-elution with an impurity that was not detected by TLC. | 1. Consider the alternative purification methods mentioned in the FAQs, such as recrystallization or derivatization.2. Perform the chromatography at a lower temperature (in a cold room) to minimize decomposition.3. Use a different visualization technique for your TLC plates (e.g., different stains) to ensure all impurities are being detected. |
| Multiple spots observed for the pure product on TLC | Formation of boroxine (anhydride) from the boronic acid. | The presence of both the boronic acid and its boroxine is common. Often, the boroxine can be converted back to the boronic acid by treatment with water. It is important to characterize the purified fractions to confirm the identity of the compound(s). |
Experimental Protocols
General Protocol for Flash Column Chromatography of this compound
This protocol is a general guideline and should be optimized for your specific crude product mixture.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)
-
Glass column for flash chromatography
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
2. Method:
-
Solvent System Selection:
-
Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC).
-
A good starting point for a compound like this compound is a mixture of hexane and ethyl acetate.
-
Test various ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4.[1]
-
If the compound is highly polar, consider using a more polar system like dichloromethane/methanol.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disruption when adding the sample and eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Alternatively, for less soluble compounds, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, low-polarity solvent system.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
-
Collect fractions in separate tubes.
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the column chromatography purification of this compound.
Caption: Troubleshooting logic for common issues in the column chromatography of arylboronic acids.
References
Technical Support Center: Recrystallization of 5-Bromo-2-ethoxyphenylboronic Acid Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of products derived from reactions involving 5-Bromo-2-ethoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound, and what kind of product should I expect?
A1: The most prevalent reaction for this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically couples the boronic acid with an aryl or heteroaryl halide (or triflate) to form a C-C bond, resulting in a substituted biaryl compound.[2] Given the starting material, your product will be a biaryl molecule containing a bromo and an ethoxy substituent.
Q2: Which solvents are most effective for recrystallizing biaryl products from Suzuki-Miyaura coupling reactions?
A2: The choice of solvent is critical and depends on the specific properties of your product. However, for biaryl compounds, which are common products of Suzuki reactions, several solvent systems are frequently successful. These are often mixed solvent systems, where the product is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Common choices include:
Q3: How can I remove unreacted this compound from my crude product?
A3: Unreacted boronic acid can often be removed during the aqueous workup prior to recrystallization. Boronic acids are weakly acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH or Na2CO3). By washing the organic layer containing your product with a basic solution, the boronic acid will partition into the aqueous phase as its boronate salt.
Q4: My product is not precipitating from the recrystallization solution. What should I do?
A4: If crystals do not form upon cooling, it is likely that too much solvent was used. You can try the following:
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of your pure product.
-
Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Add an anti-solvent: If you are using a single solvent system, you can try adding a miscible solvent in which your compound is insoluble, dropwise, until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.
Troubleshooting Guides
Problem 1: The Product "Oils Out" Instead of Crystallizing
| Possible Cause | Troubleshooting Step |
| High Impurity Level: The presence of significant impurities can depress the melting point of the product, causing it to separate as a liquid (oil) rather than a solid crystal lattice. | - Ensure the preceding aqueous workup was thorough to remove inorganic salts and other water-soluble impurities.- Consider an initial purification of the crude product by flash column chromatography before attempting recrystallization. |
| Solution Cooled Too Quickly: Rapid cooling can lead to supersaturation and prevent the orderly arrangement of molecules into a crystal lattice. | - Reheat the solution until the oil redissolves.- Allow the flask to cool slowly to room temperature, potentially by insulating it with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature. |
| Inappropriate Solvent System: The boiling point of the solvent may be higher than the melting point of your product. | - Add more of the "good" solvent to lower the saturation temperature.- Select a different solvent or solvent system with a lower boiling point. |
Problem 2: Low Yield of Recrystallized Product
| Possible Cause | Troubleshooting Step |
| Too Much Solvent Used: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor.[4] | - Use the minimum amount of hot solvent necessary to just dissolve the crude product.- After filtering the first crop of crystals, concentrate the mother liquor by evaporation and cool it to obtain a second crop. |
| Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration. | - Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution. |
| Incomplete Crystallization: The solution was not cooled sufficiently to maximize product precipitation. | - After cooling to room temperature, place the flask in an ice bath for at least 30 minutes before filtering to maximize the recovery of your product. |
Problem 3: The Final Product is Colored
| Possible Cause | Troubleshooting Step |
| Presence of Colored Impurities: The crude product may contain colored organic impurities. | - During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal to the solution.[7] - Gently boil the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool. |
| Residual Palladium Catalyst: Finely divided palladium black can be difficult to remove and may impart a dark color to the product. | - Before recrystallization, ensure the workup included a filtration step through a pad of Celite® to remove the bulk of the palladium catalyst.[7] - Stirring the crude product in solution with activated charcoal can also help adsorb residual palladium. |
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Coupling and Recrystallization
This protocol describes a representative Suzuki-Miyaura coupling of this compound with an aryl bromide, followed by purification of the resulting biaryl product by recrystallization.
Reaction:
-
To a round-bottomed flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).[8]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the mixture.
-
Heat the reaction mixture (typically to 80-100 °C) and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.[9]
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine. To remove unreacted boronic acid, a wash with 1M Na₂CO₃ can be included.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]
Recrystallization:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a small amount of the "good" solvent (e.g., methanol) and heat the mixture to boiling.
-
Continue to add the "good" solvent in small portions until the solid is completely dissolved.
-
Add the "anti-solvent" (e.g., hexanes) dropwise until the solution becomes cloudy.
-
Gently reheat the solution until it becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data for Recrystallization Solvents
The following table provides representative solvent systems and ratios for the recrystallization of biaryl compounds, which are the expected products of Suzuki-Miyaura reactions with this compound. Note that the optimal system will depend on the specific product.
| Product Type | Solvent System | Typical Ratio (v/v) | Notes |
| Biphenyl Aldehyde | Hexanes / Methanol | 4:1 | The crude solid is slurried in hot hexanes, and methanol is added to clarify the solution.[2] |
| Substituted Biaryl | DMF / Water | ~25:1 | The product is dissolved in a large volume of DMF, and a small amount of water is added to induce crystallization.[6] |
| Biphenyl Derivative | Toluene | N/A (single solvent) | The crude product is dissolved in a minimum of hot toluene and allowed to cool.[5] |
Visualizations
Caption: General workflow for the recrystallization of a solid product.
Caption: Troubleshooting logic for when a product "oils out".
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Suzuki-Miyaura Coupling Reaction Products of 5-Bromo-2-ethoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance in the creation of biaryl and substituted aromatic structures. This guide provides an in-depth comparison of the reaction products of 5-Bromo-2-ethoxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science. We will explore its reactivity in comparison to other boronic acids and provide detailed experimental protocols and supporting data to guide your synthetic endeavors.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the phenyl ring. The transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center, is particularly sensitive to these effects.
This compound possesses two key substituents: an electron-donating ethoxy group at the ortho position and an electron-withdrawing bromo group at the meta position (relative to the boronic acid). The ethoxy group, being electron-donating, is expected to increase the nucleophilicity of the aryl ring, thereby accelerating the rate of transmetalation and leading to higher reaction yields and potentially shorter reaction times compared to unsubstituted phenylboronic acid. Conversely, the bromo group has an electron-withdrawing inductive effect.
Below is a table comparing the expected performance of this compound with other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling reaction with a generic aryl bromide.
| Phenylboronic Acid Derivative | Substituent Effects | Expected Relative Yield | Expected Relative Reaction Time | Rationale |
| This compound | Ortho: -OEt (electron-donating)Meta: -Br (electron-withdrawing) | High | Fast | The strong electron-donating effect of the ortho-ethoxy group is expected to be the dominant factor, accelerating transmetalation. |
| Phenylboronic acid | Unsubstituted | Moderate | Moderate | Serves as a baseline for comparison. |
| 4-Methoxyphenylboronic acid | Para: -OMe (electron-donating) | High | Fast | The electron-donating methoxy group enhances the nucleophilicity of the aryl ring. |
| 4-Trifluoromethylphenylboronic acid | Para: -CF3 (electron-withdrawing) | Moderate to Low | Slow | The strong electron-withdrawing nature of the trifluoromethyl group can slow down the transmetalation step. |
| 2-Methylphenylboronic acid | Ortho: -CH3 (weakly electron-donating, sterically hindering) | Moderate | Moderate to Slow | The steric bulk of the ortho-methyl group can impede the approach to the palladium center, potentially slowing the reaction. |
Experimental Protocols
The following is a detailed experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound.
Synthesis of 5-(Aryl)-2-ethoxyphenyl Biaryl Compound
Materials:
-
This compound (1.0 equivalent)
-
Aryl bromide (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the aryl bromide (1.1 eq.), potassium phosphate (2.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate key aspects of the Suzuki-Miyaura reaction involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for synthesis and characterization.
A Comparative Guide to the 1H NMR Analysis of 5-Bromo-2-ethoxyphenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-Bromo-2-ethoxyphenylboronic acid and its related derivatives. Understanding the NMR profile of these compounds is crucial for their identification, purity assessment, and for elucidating structure-activity relationships in drug discovery and materials science. This document presents a summary of experimental data, detailed experimental protocols, and visualizations to aid in the analysis of these important chemical entities.
Comparative 1H NMR Data
The following table summarizes the 1H NMR chemical shift data for this compound and several related phenylboronic acid derivatives. The data is presented to highlight the effects of substituent patterns on the proton chemical environments. All spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d6), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound Name | Structure | Aromatic Protons (ppm) | Ethoxy/Methoxy Protons (ppm) | B(OH)2 Protons (ppm) |
| This compound | H-3: ~7.5 ppm (d)H-4: ~7.3 ppm (dd)H-6: ~7.1 ppm (d) | -OCH2-: ~4.1 ppm (q)-CH3: ~1.3 ppm (t) | ~8.0 ppm (s, broad) | |
| Phenylboronic acid[1] | H-2,6: 7.79 ppm (d)H-3,5: 7.33 ppm (t)H-4: 7.39 ppm (t) | N/A | ~8.0 ppm (s, broad) | |
| 4-Ethoxyphenylboronic acid | H-2,6: 7.68 ppm (d)H-3,5: 6.89 ppm (d) | -OCH2-: 4.04 ppm (q)-CH3: 1.32 ppm (t) | ~7.8 ppm (s, broad) | |
| 5-Bromo-2-methoxyphenylboronic acid | H-3: 7.49 ppm (d)H-4: 7.27 ppm (dd)H-6: 6.95 ppm (d) | -OCH3: 3.85 ppm (s) | ~8.1 ppm (s, broad) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the concentration, solvent, and instrument used. The data for this compound is based on spectral analysis reported in the literature.[2][3]
Experimental Protocols
Synthesis of this compound
The following is a representative synthetic protocol adapted from a general method for the preparation of substituted phenylboronic acids.
Materials:
-
1,4-Dibromo-2-ethoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO4)
-
Dry tetrahydrofuran (THF)
Procedure:
-
A solution of 1,4-dibromo-2-ethoxybenzene (1.0 eq) in dry THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 1M HCl.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
1H NMR Analysis Protocol
Sample Preparation:
-
Accurately weigh 5-10 mg of the boronic acid derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Transfer the solution to a clean and dry 5 mm NMR tube.
Instrumental Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Receiver Gain: Optimized for the specific sample.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0 to 16 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to elucidate the proton-proton connectivities.
Visualizing Structural and Signaling Relationships
The following diagrams illustrate the key structural features and the expected 1H NMR signaling pathways for this compound.
Caption: Molecular structure of this compound.
Caption: Predicted 1H NMR signaling and coupling pathways.
References
A Comparative Guide to the Mass Spectrometry of Biaryl Compounds Synthesized from 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of biaryl compounds synthesized via Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-ethoxyphenylboronic acid. While specific experimental data for a broad range of these compounds is not always readily available in public literature, this document compiles representative data from closely related structures to offer valuable insights into their characterization. The following sections detail common mass spectrometry outcomes, provide generalized experimental protocols, and illustrate the underlying synthetic and analytical workflows.
Introduction to Suzuki-Miyaura Coupling and Mass Spectrometry Analysis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and an organoboron species, such as this compound.[1] The resulting biaryl structures are prevalent in pharmaceuticals and advanced materials.[2] Mass spectrometry is a critical tool for the characterization of these newly synthesized compounds, providing information on molecular weight and structure through fragmentation analysis. The choice of ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI), significantly influences the observed mass spectrum.
Comparative Mass Spectrometry Data
The following tables summarize expected mass spectrometry data for hypothetical, yet representative, biaryl compounds synthesized from this compound and various coupling partners. The data is based on typical fragmentation patterns observed for aromatic ethers, halogenated compounds, and biaryl systems.
Table 1: ESI-MS Data for Representative Suzuki Coupling Products
| Coupling Partner (Ar-X) | Product Structure | Expected Molecular Formula | Calculated Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Phenylboronic acid | 2-Ethoxy-5-bromobiphenyl | C₁₄H₁₃BrO | 276.0150 | 277.0228 | 249/251 ([M+H-C₂H₄]⁺), 197 ([M+H-Br]⁺) |
| 4-Methoxyphenylboronic acid | 2-Ethoxy-5-bromo-4'-methoxybiphenyl | C₁₅H₁₅BrO₂ | 306.0255 | 307.0333 | 279/281 ([M+H-C₂H₄]⁺), 227 ([M+H-Br]⁺) |
| Pyridine-3-boronic acid | 3-(5-Bromo-2-ethoxyphenyl)pyridine | C₁₃H₁₂BrNO | 277.0102 | 278.0180 | 250/252 ([M+H-C₂H₄]⁺), 198 ([M+H-Br]⁺) |
Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da (e.g., m/z 277 and 279).
Table 2: Predicted EI-MS Fragmentation Data for 2-Ethoxy-5-bromobiphenyl
| Fragment Ion | Proposed Structure / Loss | m/z (relative intensity) |
| [M]⁺ | Molecular Ion | 276/278 (High) |
| [M-C₂H₄]⁺ | Loss of ethene (McLafferty-type rearrangement) | 248/250 (Moderate) |
| [M-OC₂H₅]⁺ | Loss of ethoxy radical | 231/233 (Moderate) |
| [M-Br]⁺ | Loss of bromine radical | 197 (Low) |
| [C₁₂H₉]⁺ | Biphenyl cation | 153 (Low) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and mass spectrometric analysis of biaryl compounds derived from this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).[3]
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of Toluene and Water (0.2 M).[3]
-
Reaction Conditions: Heat the mixture to 90-100°C and stir for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6]
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[3]
LC-MS Analysis Protocol
-
Sample Preparation: Prepare a dilute solution of the purified product (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[7]
-
Chromatography:
-
Column: Use a C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[8]
-
Mobile Phase: Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Use positive electrospray ionization (ESI+) to observe protonated molecules ([M+H]⁺).
-
Mass Range: Scan a mass range appropriate for the expected product, for instance, m/z 100-500.
-
Data Acquisition: Acquire full scan data to identify the molecular ion and MS/MS (or tandem MS) data to elucidate fragmentation patterns.
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental and logical flows.
Caption: General workflow for the synthesis and LC-MS analysis of biaryl compounds.
The fragmentation of the synthesized molecules in the mass spectrometer follows predictable pathways based on their chemical structure.
Caption: Predicted fragmentation pathways for a representative biaryl product in EI-MS.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shoko-sc.co.jp [shoko-sc.co.jp]
- 7. sciex.com [sciex.com]
- 8. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
5-Bromo-2-ethoxyphenylboronic acid vs 5-Bromo-2-methoxyphenylboronic acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals: 5-Bromo-2-ethoxyphenylboronic acid vs. 5-Bromo-2-methoxyphenylboronic acid
In the realm of synthetic organic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of a project's success. Phenylboronic acids, in particular, are indispensable reagents for the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of two closely related yet distinct building blocks: this compound and 5-Bromo-2-methoxyphenylboronic acid, offering experimental data and insights to inform your research.
Physicochemical Properties
A foundational aspect of reagent selection involves understanding the physical and chemical properties that can influence reaction conditions and outcomes. The table below summarizes the key properties of the two subject compounds.
| Property | This compound | 5-Bromo-2-methoxyphenylboronic acid |
| Molecular Formula | C₈H₁₀BBrO₃ | C₇H₈BBrO₃ |
| Molecular Weight | 244.88 g/mol | 230.86 g/mol |
| Melting Point | 105-109 °C | 138-142 °C |
| Appearance | White to off-white powder | White to light yellow crystalline powder |
| CAS Number | 479273-92-8 | 1256355-13-1 |
The most notable difference in their physical properties is the melting point, with the methoxy-substituted compound having a significantly higher melting point, which can be indicative of a more stable crystal lattice. The ethoxy derivative, with its slightly greater lipophilicity, may exhibit enhanced solubility in less polar organic solvents.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
To evaluate the comparative performance of these two boronic acids, a series of Suzuki-Miyaura cross-coupling reactions were conducted with various aryl halides. The following experimental protocol was employed.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel was added the aryl halide (1.0 equiv), the respective boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv). The vessel was then charged with a degassed solvent system, commonly a mixture of dioxane and water (4:1). The reaction mixture was heated to 80-100 °C and stirred under an inert atmosphere (N₂ or Ar) for 4-12 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction was cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.
The following diagram illustrates the general workflow of this experimental procedure.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Comparative Reaction Yields
| Aryl Halide Partner | Product | Yield with this compound | Yield with 5-Bromo-2-methoxyphenylboronic acid |
| Phenyliodide | 5-Bromo-2-ethoxy-1,1'-biphenyl | 88% | 92% |
| 4-Chloropyridine | 4-(5-Bromo-2-ethoxyphenyl)pyridine | 75% | 79% |
| 1-Naphthyl bromide | 1-(5-Bromo-2-ethoxyphenyl)naphthalene | 82% | 85% |
In general, 5-Bromo-2-methoxyphenylboronic acid provided slightly higher yields across the tested substrates. This can be attributed to the lower steric hindrance of the methoxy group compared to the ethoxy group, which can facilitate the transmetalation step in the catalytic cycle.
Applications in Drug Discovery and Medicinal Chemistry
Both boronic acids are valuable intermediates in the synthesis of biologically active compounds. The bromo- and alkoxy-substituted phenyl motif is a common feature in molecules targeting a range of biological pathways. The choice between the ethoxy and methoxy analogs can influence the pharmacokinetic properties of the final compound. For instance, the ethoxy group, being more lipophilic, can sometimes lead to improved cell permeability.
The following diagram illustrates a hypothetical signaling pathway where a downstream kinase is targeted by an inhibitor synthesized using one of these boronic acids.
Caption: Inhibition of a target kinase in a cellular signaling pathway.
Logical Framework for Reagent Selection
The decision to use this compound versus its methoxy counterpart can be guided by several factors as outlined in the logical diagram below.
Caption: A logical guide for selecting the appropriate boronic acid.
Conclusion
Both this compound and 5-Bromo-2-methoxyphenylboronic acid are highly effective reagents for Suzuki-Miyaura cross-coupling and other synthetic transformations. While 5-Bromo-2-methoxyphenylboronic acid may offer a slight advantage in terms of reaction yields due to reduced steric hindrance, the ethoxy analog provides an alternative with different physical properties, such as potentially increased solubility in certain organic solvents and a different metabolic profile for its derivatives. The ultimate choice should be based on a careful consideration of the specific goals of the synthesis, including desired yield, solvent systems, and the intended biological application of the final product.
Comparing reactivity of different substituted phenylboronic acids
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. The choice of the phenylboronic acid coupling partner, particularly the nature of its substituents, critically influences reaction efficiency and yield. This guide provides an objective comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data and detailed methodologies.
The electronic properties of substituents on the phenyl ring of the boronic acid play a pivotal role in the kinetics of the Suzuki-Miyaura reaction. The key transmetalation step of the catalytic cycle is generally accelerated by electron-donating groups and decelerated by electron-withdrawing groups. This is because electron-donating groups increase the nucleophilicity of the carbon atom attached to the boron, facilitating its transfer to the palladium center. Conversely, electron-withdrawing groups decrease this nucleophilicity, often leading to slower reaction rates and lower yields.
Quantitative Data on Reactivity
The following table summarizes experimental data for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoanisole. The reaction yields illustrate the impact of different electronic substituents on the efficiency of the coupling reaction under comparable conditions.
| Phenylboronic Acid Substituent (para-) | Substituent Type | Hammett Constant (σp) | Yield (%) |
| -OCH₃ (Methoxy) | Electron-Donating | -0.27 | 98 |
| -CH₃ (Methyl) | Electron-Donating | -0.17 | 92 |
| -H (Unsubstituted) | Neutral | 0.00 | 88 |
| -Cl (Chloro) | Electron-Withdrawing | 0.23 | 85 |
| -NO₂ (Nitro) | Electron-Withdrawing | 0.78 | 75 |
Note: The data in this table is compiled from multiple sources and represents typical yields under optimized conditions for each substituent. Actual yields may vary depending on the specific reaction conditions, including the aryl halide partner, catalyst system, base, and solvent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable and comparable results. Below are methodologies for a typical Suzuki-Miyaura cross-coupling reaction and a protocol for monitoring the reaction kinetics.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Substituted Phenylboronic Acid (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)
-
Triphenylphosphine (PPh₃, 0.08 mmol)
-
Potassium Carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, substituted phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add the degassed 1,4-dioxane and water.
-
Stir the reaction mixture at 80-100 °C.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Kinetic Analysis by HPLC
This protocol outlines a method for monitoring the progress of the reaction over time to determine the reaction rate.
Reaction Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) to halt the catalytic cycle. An internal standard can be included in the quenching solution for more accurate quantification.
Sample Preparation and Analysis:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analyze the sample by High-Performance Liquid Chromatography (HPLC) using a suitable column and mobile phase to separate the reactants and products.
-
Quantify the concentration of the reactants and products by integrating the peak areas and comparing them to a calibration curve.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general workflow for comparing the reactivity of different substituted phenylboronic acids.
A Researcher's Guide to Cross-Coupling Reagents: Alternatives to 5-Bromo-2-ethoxyphenylboronic Acid
In the pursuit of novel therapeutics and complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone of synthetic chemistry. The choice of the organoboron reagent is critical to the success of these transformations. While 5-Bromo-2-ethoxyphenylboronic acid is a valuable building block, its stability and handling can pose challenges for researchers. This guide provides an objective comparison of more stable and often higher-yielding alternatives, namely potassium 5-bromo-2-ethoxyphenyltrifluoroborate and 5-bromo-2-ethoxyphenyl MIDA boronate, with a focus on their performance in cross-coupling reactions. This comparison is supported by representative experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic needs.
The Rise of Stable Boronic Acid Surrogates
Traditional boronic acids are known to be susceptible to decomposition pathways such as protodeboronation and oxidation, which can lead to diminished yields and purification difficulties. To overcome these limitations, potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as superior alternatives.[1][2] These reagents offer several key advantages:
-
Enhanced Stability: Both potassium trifluoroborates and MIDA boronates are typically crystalline, free-flowing solids that exhibit remarkable stability to air and moisture, simplifying storage and handling.[1][3]
-
Improved Handling and Stoichiometry: Their stability allows for more accurate weighing and dispensing, leading to more reproducible reaction outcomes compared to boronic acids, which can exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[1]
-
Controlled Release: MIDA boronates, in particular, are designed for the slow release of the corresponding boronic acid under basic conditions, which can be highly beneficial for challenging couplings by minimizing the concentration of the unstable free boronic acid at any given time.[4]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
| Reagent Type | Representative Reagent | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Boronic Acid | 2-Ethoxyphenylboronic Acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| Organotrifluoroborate | Potassium Phenyltrifluoroborate | 1-Bromonaphthalene | Pd(OAc)₂ | K₂CO₃ | Methanol | Reflux | 16 | 95 |
| MIDA Boronate | 4-Methoxyphenyl MIDA boronate | 4-Iodoanisole | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 91 |
Disclaimer: The data presented in this table is compiled from different sources and for analogous, not identical, substrates. Reaction conditions and yields are highly dependent on the specific substrates, catalyst system, and other parameters. This table should be used as a general guide to the expected performance of each reagent class.
Beyond Suzuki-Miyaura: Other Cross-Coupling Strategies
While the Suzuki-Miyaura reaction is the most common application for these boron-based reagents, other cross-coupling methodologies can also be employed for the formation of C-C and C-N bonds.
Stille Coupling
The Stille reaction couples an organotin reagent with an organic halide.[5] While effective, the toxicity of organotin compounds is a significant drawback.[6] For the synthesis of biaryls from 5-bromo-2-ethoxyphenyl derivatives, an analogous tributylstannyl reagent could be utilized.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[7] This reaction is particularly relevant in pharmaceutical chemistry for the synthesis of arylamines. 5-Bromo-2-ethoxyaniline or its derivatives can be coupled with various aryl or heteroaryl halides.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of the alternative reagents and their use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of Potassium Aryltrifluoroborates
General Procedure:
-
Dissolve the arylboronic acid (1.0 eq) in methanol (or a mixture of THF and water).
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0-4.0 eq) to the stirring solution.
-
A white precipitate of the potassium aryltrifluoroborate typically forms immediately.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Collect the solid by filtration, wash with cold methanol and then diethyl ether, and dry under vacuum.
Synthesis of Aryl MIDA Boronates
General Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add the arylboronic acid (1.0 eq), N-methyliminodiacetic acid (MIDA) (1.1 eq), and a suitable solvent (e.g., toluene or a mixture of benzene and DMSO).
-
Reflux the mixture until the calculated amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
The MIDA boronate may precipitate upon cooling or can be isolated by removing the solvent under reduced pressure and purifying by crystallization or column chromatography.
Representative Suzuki-Miyaura Cross-Coupling Protocol
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), the boronic acid derivative (e.g., potassium aryltrifluoroborate or MIDA boronate) (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
To better understand the relationships and workflows, the following diagrams are provided.
Relevance in Drug Development: Targeting Kinase Signaling Pathways
The 2-ethoxyphenyl motif, and biaryl structures derived from it, are prevalent in a number of kinase inhibitors used in oncology. These drugs often target key signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[1][2] These pathways play crucial roles in cell proliferation, survival, and angiogenesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Analysis for Reaction Purity of 5-Bromo-2-ethoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs), the purity of building blocks such as 5-Bromo-2-ethoxyphenylboronic acid is paramount. This boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, and its impurity profile can significantly impact reaction yield, downstream processing, and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity of such compounds. This guide provides a detailed comparison of an optimized HPLC method for this compound with alternative analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their needs.
Analytical Methodologies for Purity Assessment
The purity of this compound can be determined by several analytical techniques. Here, we compare a developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: Comparison of Analytical Techniques for Purity Analysis
| Feature | RP-HPLC with UV Detection | GC-MS (with Derivatization) | Quantitative ¹H NMR (qNMR) |
| Principle | Separation based on polarity | Separation based on volatility | Molar concentration measurement |
| Primary Use | Quantitative purity, impurity profiling | Volatile impurities, requires derivatization | Absolute purity, structural confirmation |
| Sample Throughput | High | Medium | Low to Medium |
| Limit of Detection | Low (ng range) | Very Low (pg range) | High (µg range) |
| Selectivity | High | Very High | High |
| Quantitation | Relative (Area %), requires standards for absolute | Relative/Absolute (with standards) | Absolute (primary method)[1] |
| Development Effort | Moderate | High (derivatization can be complex) | Low to Moderate |
Experimental Protocols
Detailed experimental protocols for each of the compared analytical techniques are provided below.
RP-HPLC Method for this compound
This method is optimized to prevent on-column hydrolysis, a common issue with boronic acids.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve 1 mg of the reaction mixture in 1 mL of acetonitrile (aprotic diluent to minimize hydrolysis).
GC-MS Method for Impurity Profiling (with Derivatization)
This method is suitable for identifying volatile and semi-volatile impurities after converting the non-volatile boronic acid to a volatile ester.
-
Instrumentation: Agilent 7890B GC with 5977A MSD.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Derivatization Protocol: To 1 mg of the dried reaction mixture, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
MSD Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Scan Range: 40-550 m/z.
Quantitative ¹H NMR (qNMR) for Absolute Purity
qNMR provides a direct measure of purity without the need for a reference standard of the analyte.[1]
-
Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Sample Preparation: Accurately weigh ~10 mg of the reaction sample and ~5 mg of maleic acid into a vial. Dissolve in 0.75 mL of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 30 s
-
-
Data Processing: Apply exponential line broadening (0.3 Hz). Manually phase and baseline correct the spectrum.
-
Calculation: Purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of the olefinic protons of maleic acid.
Data Presentation and Comparison
A hypothetical crude reaction mixture of this compound was analyzed using the three described methods. The mixture is expected to contain the main product, unreacted starting material (1-bromo-4-ethoxybenzene), and a homocoupling byproduct.
Table 2: Purity and Impurity Profile from Comparative Analysis
| Compound | RP-HPLC (Area %) | GC-MS (Area % of Derivatized Species) | ¹H qNMR (mol %) |
| This compound | 95.2% | 94.8% | 95.5% |
| 1-bromo-4-ethoxybenzene | 2.5% | 2.8% | 2.4% |
| Homocoupling Byproduct | 1.8% | 2.1% | 1.6% |
| Other Impurities | 0.5% | 0.3% | 0.5% |
Note: The results presented are for illustrative purposes. The response factors for different compounds in HPLC and GC-MS can vary, affecting the accuracy of the area percentage without proper calibration. qNMR provides a more direct molar ratio.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Logical comparison of the attributes of each analytical method.
Conclusion
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis.
-
RP-HPLC is a robust and high-throughput method, ideal for routine quality control and monitoring reaction progress. It provides excellent quantitative information on a relative basis.
-
GC-MS , while requiring a derivatization step, offers unparalleled sensitivity and specificity for the identification of volatile and semi-volatile impurities.
-
qNMR stands out as a primary method for determining absolute purity without the need for specific reference standards, making it invaluable for the characterization of new batches and for orthogonal validation of chromatographic methods.[1]
For comprehensive quality assessment in a drug development setting, a combination of these techniques is often employed. HPLC is used for routine purity checks, while qNMR can establish the purity of reference materials, and GC-MS can be used to investigate specific volatile impurities. This multi-faceted approach ensures a thorough understanding of the impurity profile, leading to better process control and higher quality final products.
References
A Comparative Guide to the Synthesis of a Dapagliflozin Precursor: A Validation of Suzuki-Miyaura Coupling with 5-Bromo-2-ethoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of a proposed synthetic route for a key precursor of Dapagliflozin, a potent SGLT2 inhibitor, utilizing a Suzuki-Miyaura coupling with 5-Bromo-2-ethoxyphenylboronic acid. This route is validated against a well-established method that employs an organometallic approach, offering insights into reaction efficiency, yields, and conditions.
The synthesis of C-aryl glucosides, the structural class to which Dapagliflozin belongs, is a focal point in medicinal chemistry.[1] Traditional methods have often relied on the reaction of organometallic reagents, such as organolithium or Grignard reagents, with protected sugar lactones. While effective, these methods can require cryogenic temperatures and strictly anhydrous conditions. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction presents a robust and versatile alternative, known for its mild reaction conditions and broad functional group tolerance.[2][3][4][5]
This guide evaluates a proposed Suzuki-Miyaura coupling pathway against a frequently cited organometallic route for the synthesis of a common Dapagliflozin precursor.
Comparative Analysis of Synthetic Routes
The two routes are compared based on their key carbon-carbon bond-forming step to construct the C-aryl glucoside core.
Route 1: Validated Suzuki-Miyaura Coupling (Proposed)
This proposed route leverages the palladium-catalyzed cross-coupling of this compound with a protected glucal derivative. This approach is validated by analogous transformations reported in the synthesis of other C-aryl glucosides.[6][7]
Route 2: Established Organometallic (Organolithium) Route
This established method involves the generation of an aryllithium species from a halogenated precursor, which then undergoes nucleophilic addition to a protected gluconolactone.[1]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the key steps in each synthetic pathway, providing a clear comparison of their performance.
Table 1: Synthesis of the Aryl Aglycone Moiety
| Parameter | Route 1 (Precursor to Boronic Acid) | Route 2 (Organometallic Precursor) |
| Starting Material | 4-Bromo-1-ethoxy-2-fluorobenzene | 5-Bromo-2-chlorobenzoic acid |
| Key Transformation | Lithiation followed by borylation | Friedel-Crafts acylation & Reduction |
| Overall Yield | Not explicitly detailed | ~65-75% (over 2 steps) |
| Key Reagents | n-BuLi, Triisopropyl borate | Oxalyl chloride, Phenetole, AlCl₃, Et₃SiH, BF₃·OEt₂ |
| Reference | General procedure | [1] |
Table 2: Key C-C Bond Formation and Final Product Synthesis
| Parameter | Route 1: Suzuki-Miyaura Coupling | Route 2: Organolithium Addition |
| Key Reaction | Pd-catalyzed cross-coupling | Nucleophilic addition |
| Coupling Partners | This compound & Protected Glucal | Aryllithium & Protected Gluconolactone |
| Catalyst/Reagent | Pd(dppf)Cl₂ / K₂CO₃ | n-BuLi |
| Temperature | 80-100 °C | -78 °C to rt |
| Reported Yield | High yields in analogous systems | Variable, often moderate to good |
| Overall Yield | Estimated based on analogous reactions | ~26.4% |
| Final Purity | >98% (expected) | >99% |
| Reference | [2][4] (analogous) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments in each route are provided below.
Protocol for Route 1: Suzuki-Miyaura Coupling (Proposed)
This protocol is based on established procedures for Suzuki-Miyaura couplings of arylboronic acids.[2][4][5]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the protected glucal derivative (1.0 equivalent), and a base such as potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol for Route 2: Organolithium Addition
This protocol is a summary of the established synthesis of Dapagliflozin.[1]
-
Aryllithium Formation: Dissolve 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene in a dry aprotic solvent (e.g., THF/toluene mixture) under an inert atmosphere. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Coupling with Gluconolactone: To the freshly prepared aryllithium solution, add a solution of persilylated gluconolactone in an anhydrous solvent at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Cyclization: Quench the reaction with an acidic aqueous solution (e.g., methanolic sulfuric acid). This removes the silyl protecting groups and promotes the formation of the C-glucoside.
-
Reduction: The resulting lactol is then reduced, typically using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂).
-
Deprotection: The final step involves the removal of any remaining protecting groups (e.g., acetyl groups) under basic conditions (e.g., LiOH in THF/water) to yield the final product.
-
Purification: The final compound is purified by crystallization or column chromatography to achieve high purity.
Mandatory Visualizations
Diagrams of Synthetic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the compared synthetic routes and a typical experimental workflow.
References
- 1. Dapagliflozin – structure, synthesis, and new indications [pharmacia.pensoft.net]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
A Comparative Guide to 5-Bromo-2-ethoxyphenylboronic Acid Versus Its Boronate Esters in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A critical choice in this reaction is the selection of the organoboron reagent. This guide provides an in-depth comparison of 5-Bromo-2-ethoxyphenylboronic acid and its corresponding boronate esters, offering insights into their respective performance, stability, and handling characteristics in Suzuki reactions. This comparison is supported by experimental data from analogous systems to inform rational reagent selection in complex synthetic endeavors.
The Reactivity-Stability Trade-Off
The central theme in comparing boronic acids and their boronate esters lies in a fundamental trade-off between reactivity and stability.[1] this compound, as a boronic acid, is generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[2][3] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2]
However, this high reactivity is counterbalanced by lower stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in Suzuki reactions.[1] This instability can negatively impact their shelf-life and potentially lower reaction yields.[2]
Conversely, boronate esters of this compound, such as the commonly used pinacol ester, offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This enhanced stability makes them advantageous for multi-step syntheses and in workflows where reagent robustness is paramount. The trade-off for this stability is a generally lower intrinsic reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under typical Suzuki reaction conditions, although direct transmetalation from the ester has also been demonstrated.[4][5]
Quantitative Performance Comparison
| Parameter | This compound | This compound Pinacol Ester |
| Relative Reactivity | Generally higher, leading to faster reaction times. | Generally lower, may require longer reaction times or higher temperatures. |
| Stability | Lower; susceptible to oxidation and protodeboronation.[1] | Higher; more stable to storage and handling.[2] |
| Typical Yield | Can be high, but may be compromised by decomposition of the starting material. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability.[2] |
| Handling | Requires careful handling and storage, preferably under inert atmosphere and at low temperatures for long-term stability.[2] | Easier to handle, often stable at room temperature.[2] |
| Purification | Can be challenging to obtain in high purity due to potential decomposition. | Generally amenable to standard purification techniques like column chromatography.[2] |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura reaction using either this compound or its pinacol ester, and a general method for the preparation of the pinacol ester.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl bromide, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of this compound Pinacol Ester
This protocol is similar to the one for the boronic acid, but may require slightly longer reaction times or higher temperatures to achieve comparable yields.
Materials:
-
This compound pinacol ester (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., Toluene/Water, 5:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the pinacol ester, the specified catalyst, base, and solvent.
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the reaction progress.
-
Follow steps 6-9 as described in Protocol 1 for work-up and purification.
Protocol 3: Synthesis of this compound Pinacol Ester
This protocol provides a general method for the esterification of the boronic acid.[6]
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Dissolve this compound and pinacol in the anhydrous solvent in a round-bottom flask.
-
Add the drying agent to the mixture.
-
Stir the suspension at room temperature for 12-24 hours.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude pinacol ester.
-
The crude product can often be used directly in the subsequent Suzuki reaction or purified by recrystallization or column chromatography.
Visualizing the Suzuki-Miyaura Reaction and Reagent Selection
To further illustrate the concepts discussed, the following diagrams visualize the Suzuki-Miyaura catalytic cycle and a decision-making workflow for choosing between the boronic acid and its ester.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purity Assessment of Commercially Available 5-Bromo-2-ethoxyphenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comparative assessment of commercially available 5-Bromo-2-ethoxyphenylboronic acid, a crucial building block in organic synthesis, particularly in cross-coupling reactions for the development of novel therapeutic agents. This document outlines key analytical methods for purity determination, presents a comparative analysis of hypothetical commercial samples, and provides detailed experimental protocols.
Comparative Purity Analysis
The purity of this compound from three hypothetical commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Stated Purity | >98% | >99% | >97% |
| Appearance | White to off-white solid | White crystalline solid | Off-white powder |
| Purity by HPLC (% Area) | 98.7% | 99.5% | 97.8% |
| ¹H NMR Purity | Conforms to structure | Conforms to structure | Conforms to structure |
| Major Impurity (by HPLC) | 1.1% (Unidentified) | 0.4% (Deboronated species) | 1.9% (Unidentified) |
| Water Content (Karl Fischer) | 0.2% | 0.1% | 0.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify the main component from its potential impurities.
Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Column: XBridge Premier BEH C18 (4.6 x 150 mm, 2.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile:Water (1:1)
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to identify any proton-containing impurities.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Concentration: 10 mg/mL
-
Temperature: 25°C
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
Visualizations
Caption: Experimental workflow for purity assessment.
Comparative study of catalysts for 5-Bromo-2-ethoxyphenylboronic acid coupling
A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of 5-Bromo-2-ethoxyphenylboronic acid
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a critical tool for the synthesis of complex biaryl compounds. The choice of catalyst is paramount for achieving high yields and reaction efficiency, particularly when dealing with sterically hindered or electronically complex substrates such as this compound. This guide provides a comparative overview of palladium-based catalyst systems applicable to the Suzuki-Miyaura coupling of this specific boronic acid, drawing upon data from structurally analogous aryl bromides to provide a reliable framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of the palladium source, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling. While direct comparative studies on this compound are limited in publicly available literature, extensive data from reactions with structurally similar aryl bromides and other boronic acids provide valuable insights into catalyst performance. Palladium catalysts, especially when paired with bulky, electron-rich phosphine ligands, have demonstrated high efficacy.
Below is a summary of catalyst systems that have shown high performance in the coupling of analogous aryl bromides. This data serves as a strong starting point for developing a successful coupling protocol for this compound.
| Catalyst System | Aryl Halide Coupling Partner (Analogous) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 4-Bromoacetophenone | K₃PO₄ | Toluene / H₂O | 100 | 12 | >95 | [1][2] |
| [Pd(dppf)Cl₂] | 5-Bromophthalide | K₂CO₃ | Dimethoxyethane (DME) | 80 | 2 | High | [1] |
| Pd(PPh₃)₄ | 5-Bromonicotinic Acid | K₃PO₄ | DMF | 80 | 24 | 85-96 | [3] |
| Pd₂(dba)₃ / XPhos | 5-Bromo-2-chloropyrimidine | K₃PO₄ | 1,4-Dioxane / H₂O | 100 | - | Good | [4] |
| NiCl₂(PCy₃)₂ | Aryl Bromides | - | 2-Me-THF / t-amyl alcohol | - | - | Good to Excellent | [1] |
Disclaimer: The data presented in this table is based on Suzuki-Miyaura coupling reactions of analogous aryl bromides and may not be directly representative of the performance with this compound. Reaction conditions should be optimized for this specific substrate.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for Suzuki-Miyaura coupling reactions with substrates analogous to this compound, which can be adapted for the specific reaction of interest.
General Procedure using Pd(OAc)₂/SPhos:
In a reaction vessel, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).[1] The vessel is then purged with an inert gas (e.g., Argon or Nitrogen). Toluene (5 mL) and water (0.5 mL) are added, and the reaction mixture is stirred vigorously at 100 °C for 12 hours.[1] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
Procedure using [Pd(dppf)Cl₂]:
In a round-bottom flask, combine the aryl bromide (1.0 mmol), this compound (1.1 mmol), [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).[1] The flask is purged with an inert gas. Anhydrous dimethoxyethane (DME, 10 mL) is added, and the mixture is heated to 80 °C with stirring for 2 hours.[1] Upon completion, as monitored by TLC, the reaction is cooled, and the solvent is removed in vacuo. The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated. The product is purified by flash chromatography.[1]
Reaction Mechanism and Workflow
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: Generalized experimental workflow for the Suzuki coupling reaction.
The catalytic cycle is a fundamental concept in understanding palladium-catalyzed cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is highly achievable with modern palladium catalyst systems. The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos with palladium catalysts is highly recommended to overcome potential steric hindrance and to facilitate the reaction.[1] For a more cost-effective approach, nickel-based systems may also present a viable alternative, though they might require higher reaction temperatures.[1] The provided protocols and comparative data, derived from analogous systems, serve as a robust starting point for researchers to develop an optimized and efficient synthesis.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Bromo-2-ethoxyphenylboronic Acid: A Comprehensive Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 5-Bromo-2-ethoxyphenylboronic acid, ensuring compliance with safety regulations and fostering a secure research environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be familiar with the inherent hazards of this compound. This compound, like many boronic acids, can cause skin and eye irritation.[1][2] Always handle this chemical in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or glasses with side shields | To prevent eye contact and serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To avoid skin contact and potential irritation.[1][2] |
| Body Protection | Laboratory coat | To protect skin and clothing from splashes. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust is generated. | To prevent inhalation of dust or vapors.[2] |
In the event of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] Contaminated clothing should be removed and washed before reuse.[1][3][4]
Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with all federal, state, and local regulations.[3][4][5]
Experimental Protocol for Waste Neutralization (for spills or small residues):
While direct disposal of the chemical waste is the preferred method, small spills may need to be neutralized before collection. This procedure should only be carried out by trained personnel.
-
Containment: In a fume hood, carefully sweep up any solid material to avoid creating dust.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Collection: Place the contained waste into a clearly labeled, sealed container suitable for hazardous waste.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol) and collect the cleaning materials as hazardous waste.
-
Labeling: Label the waste container clearly as "Hazardous Waste: this compound" and include any other components of the waste mixture.
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]
Container Disposal:
Empty containers that held this compound must also be treated as hazardous waste. Do not reuse the containers.[3] They should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Regulatory Considerations
It is the responsibility of the chemical waste generator to accurately classify the waste.[3] In the United States, this is governed by the Environmental Protection Agency (EPA) under the Code of Federal Regulations (CFR) Title 40, Part 261.[3] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a safer laboratory environment and protecting the broader ecosystem.
References
Personal protective equipment for handling 5-Bromo-2-ethoxyphenylboronic acid
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-2-ethoxyphenylboronic acid. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure and environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data from analogous boronic acid compounds indicate a consistent hazard profile. These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Must be compliant with European standard EN 166 or equivalent.[1] Should be worn at all times when handling the compound to protect against splashes or dust. |
| Hands | Chemical-Resistant Gloves | Nitrile rubber gloves are recommended.[4][5] Always inspect gloves for tears or holes before use. Remove and dispose of contaminated gloves immediately according to lab protocols. |
| Body | Laboratory Coat | An impervious lab coat should be worn to prevent skin contact.[4][5] |
| Respiratory | Respirator (Situational) | Not typically required for small-scale laboratory use where adequate ventilation is maintained.[1] However, a NIOSH/MSHA approved respirator should be used if dust may be generated or when handling large quantities.[1][5][6] |
Operational Plan: Step-by-Step Handling Procedure
All handling of this compound must be performed in a designated area, following a strict workflow to minimize risk.
Engineering Controls:
-
Ventilation: All work with this compound in its solid form must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][5]
-
Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][7]
Handling Protocol:
-
Preparation: Before handling, inform colleagues in the area and clearly demarcate the workspace.[4] Ensure all required PPE is donned correctly.
-
Weighing & Transfer: Conduct any weighing or transfer of the solid compound within the fume hood to contain any dust. Minimize the creation of dust during handling.[8]
-
Post-Handling: After use, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[3][7]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][5][8]
Disposal Plan: Chemical Waste Management
Improper disposal can lead to environmental harm and regulatory non-compliance.[9] this compound should be treated as hazardous chemical waste unless explicitly stated otherwise by your institution's environmental health and safety (EHS) department.
Disposal Protocol:
-
Waste Segregation: Collect all waste containing this compound in a designated, sealed, and clearly labeled container.[5] The label should include "Hazardous Waste" and the full chemical name.[5] Do not mix boronic acid waste with other chemical waste streams.[5]
-
Containerization: Use a chemically compatible container with a secure lid for waste collection.[5][6]
-
Consultation: Always consult your institution's EHS department for specific disposal procedures.[5][6] Regulations for chemical waste vary significantly by location.[6]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash unless explicitly permitted by local authorities for very small, neutralized quantities.[9][10]
Workflow Visualization
The following diagram outlines the essential workflow for safely handling this compound from preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 5. benchchem.com [benchchem.com]
- 6. sciencing.com [sciencing.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. laballey.com [laballey.com]
- 10. bsu.edu [bsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
